Tigecycline
Beschreibung
A tetracycline derivative that acts as a protein synthesis inhibitor. It is used as an antibacterial agent for the systemic treatment of complicated skin and intra-abdominal infections. It is also used for the treatment of community-acquired pneumonia.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUOXKZCCAWOJ-HJYUBDRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048581 | |
| Record name | Tigecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Orange powder or cake | |
CAS No. |
220620-09-7 | |
| Record name | Tigecycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220620097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tigecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tigecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIGECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JE2N95KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tigecycline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Genesis of a Modern Antibiotic: A Technical Guide to the Discovery and Synthesis of Tigecycline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigecycline, the first clinically approved glycylcycline antibiotic, represents a significant advancement in combating bacterial resistance. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes. The development of this compound was a direct response to the growing threat of bacteria resistant to traditional tetracyclines, primarily through efflux pumps and ribosomal protection mechanisms. By modifying the tetracycline scaffold, specifically at the 9-position of minocycline, scientists were able to create a molecule that not only evades these resistance mechanisms but also exhibits a broader spectrum of activity. This document delves into the semi-synthetic process from minocycline, detailing the critical steps of nitration, reduction, and acylation. Furthermore, it outlines the experimental procedures for evaluating the efficacy of this compound, including the determination of Minimum Inhibitory Concentrations (MICs) and ribosome binding affinity assays. All quantitative data is presented in clear, comparative tables, and logical and experimental workflows are illustrated with detailed diagrams.
Discovery and Rationale: Overcoming Tetracycline Resistance
The development of the glycylcycline class of antibiotics was driven by the urgent need to address the increasing prevalence of bacterial resistance to the tetracycline family of drugs.[1] Tetracyclines, first introduced in the mid-20th century, are broad-spectrum antibiotics that inhibit bacterial protein synthesis.[2] However, their efficacy has been compromised by two primary mechanisms of resistance:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[3]
-
Ribosomal Protection Proteins: These proteins interact with the ribosome to dislodge the bound tetracycline, allowing protein synthesis to resume.[3]
The key innovation behind this compound was the addition of a bulky N,N-dimethylglycylamido moiety to the 9-position of the minocycline scaffold.[1][4] This structural modification sterically hinders the interaction of this compound with both efflux pumps and ribosomal protection proteins, allowing it to maintain its activity against tetracycline-resistant strains.[3] This strategic design resulted in an antibiotic with an expanded spectrum of activity against a wide range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][4]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the tetracycline antibiotic, minocycline. The overall strategy involves the introduction of an amino group at the 9-position of the minocycline core, followed by acylation to attach the characteristic N-tert-butylglycyl side chain.
Synthesis Pathway
The primary synthetic route to this compound can be summarized in the following key steps:
-
Nitration of Minocycline: Minocycline is first nitrated at the 9-position to yield 9-nitrominocycline.
-
Reduction of the Nitro Group: The nitro group of 9-nitrominocycline is then reduced to an amino group, forming the key intermediate, 9-aminominocycline.
-
Acylation of 9-aminominocycline: Finally, 9-aminominocycline is acylated with an appropriate reagent to introduce the N-tert-butylglycylamido side chain, yielding this compound.
Detailed Experimental Protocols
The following protocols are a synthesis of methodologies reported in the scientific and patent literature.
-
Reaction Setup: In a reaction vessel suitable for low-temperature reactions, dissolve minocycline hydrochloride in concentrated sulfuric acid under a nitrogen atmosphere. The temperature should be maintained between -10°C and -1°C.[5]
-
Nitration: Slowly add a nitrating agent, such as potassium nitrate, to the solution over a period of 30-45 minutes, ensuring the temperature remains within the specified range.[5]
-
Reaction Monitoring: Stir the reaction mixture for 1-2 hours at approximately -5°C.[5] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation (Optional): The resulting 9-nitrominocycline disulfate can be isolated from the reaction mixture or used directly in situ for the subsequent reduction step.[5]
-
Reduction Setup: The 9-nitrominocycline intermediate is subjected to reduction. A common method is catalytic hydrogenation. The 9-nitrominocycline disulfate is dissolved in a suitable solvent system, for example, a mixture of 2-methoxyethanol and 2N sulfuric acid.[6]
-
Hydrogenation: Add a palladium on carbon (Pd/C) catalyst to the solution.[6] The reaction is then carried out under a hydrogen atmosphere (e.g., 40 psi) until the reduction is complete.[6]
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The 9-aminominocycline can then be isolated, for instance, as a disulfate salt in a granular form.[7]
There are two primary methods for the final acylation step.
Method A: Acylation with N-t-butylglycyl chloride
-
Reaction Setup: 9-aminominocycline is reacted with N-t-butylglycyl chloride hydrochloride.[5] The reaction is performed under a nitrogen atmosphere at a pH below 3.[8]
-
Solvent System: A mixture of an organic solvent and water is used. This is advantageous as it prevents frothing during pH adjustments in the work-up phase.[8]
-
Temperature Control: The acylation reaction is typically carried out at a temperature between 0°C and 10°C.[8]
-
Purification: Following the reaction, this compound is extracted and purified.
Method B: Two-step Acylation via a Chloroacetyl Intermediate
-
Formation of the Intermediate: 9-aminominocycline is first reacted with chloroacetyl chloride to produce a 9-chloroacetaminominocycline intermediate.[5]
-
Nucleophilic Substitution: This intermediate is then reacted with tert-butylamine.[9] The reaction can be carried out in a solvent such as N,N-dimethylacetamide in the presence of sodium iodide at around 50°C for approximately 2 hours.[6]
-
Work-up and Purification: The reaction mixture is then diluted with a suitable organic solvent (e.g., methylene chloride) and water. The pH is adjusted to around 8.0-8.3, and the product is extracted into the organic layer.[6] The organic layers are combined, washed, and the solvent is evaporated to yield this compound.[6]
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[10] Its mechanism is similar to that of other tetracyclines but with enhanced efficacy.
Ribosomal Binding
The primary target of this compound is the bacterial 30S ribosomal subunit.[3][10] It binds to the A site of the ribosome, effectively blocking the entry of aminoacyl-tRNA molecules.[10] This prevents the incorporation of amino acids into the growing polypeptide chain, thereby halting protein synthesis.[10]
The glycylamido side chain at the 9-position plays a crucial role in the enhanced binding affinity of this compound to the ribosome.[3] Studies have shown that this compound binds to the 70S ribosome with a significantly higher affinity than both minocycline and tetracycline.[11]
Overcoming Resistance
The structural modifications of this compound, particularly the bulky side chain at the D-9 position, are key to its ability to overcome common tetracycline resistance mechanisms.[3]
-
Efflux Pumps: The large glycylamido group makes this compound a poor substrate for the tetracycline-specific efflux pumps.[3]
-
Ribosomal Protection: The enhanced binding affinity and the unique conformation of this compound when bound to the ribosome make it less susceptible to being dislodged by ribosomal protection proteins.[3]
Quantitative Data
Ribosomal Binding Affinity
| Compound | Ribosome Subunit | Dissociation Constant (KD) |
| This compound | 30S | ~10-8 M |
| 70S | ~10-8 M | |
| Minocycline | 30S | ~10-7 M |
| 70S | ~10-7 M | |
| Tetracycline | 30S | >10-6 M |
| 70S | >10-6 M | |
| Data synthesized from biophysical analyses.[12] |
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
| Organism | Resistance Profile | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | ≤0.5 | ≤0.5 |
| Enterococcus spp. | Vancomycin-resistant (VRE) | ≤0.25 | ≤0.25 |
| Streptococcus pneumoniae | Penicillin-resistant | ≤0.25 | ≤0.25 |
| Acinetobacter baumannii | Imipenem-resistant | 2 | 8 |
| Enterobacteriaceae | ESBL-producing | ≤2 | ≥8 |
| Klebsiella pneumoniae | Carbapenem-resistant | >2 | >2 |
| Escherichia coli | Carbapenem-resistant | >2 | >2 |
| MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple studies.[13][14][15] |
Human Pharmacokinetics (Multiple Doses)
| Parameter | Value |
| Cmax (Maximum Concentration) | 0.87 (27% CV) µg/mL |
| AUC0-24h (Area Under the Curve) | 4.70 (36% CV) µg·h/mL |
| t1/2 (Half-life) | 42.4 (83% CV) h |
| CL (Clearance) | 23.8 (33% CV) L/h |
| Vdss (Volume of Distribution) | 7 to 10 L/kg |
| Protein Binding | 71-89% |
| Data based on a dosing regimen of 50 mg every 12 hours.[16][17] |
Key Experimental Methodologies
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or saline) at a known concentration.[18]
-
Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested on a suitable agar medium overnight. Suspend several colonies in a sterile broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol for Ribosome Binding Affinity Assay (Competition Assay)
This protocol outlines a competitive binding assay to determine the affinity of this compound for the ribosome.
-
Reagents and Buffers:
-
Purified bacterial 30S or 70S ribosomes.
-
Radiolabeled tetracycline (e.g., [3H]tetracycline).
-
Unlabeled this compound, minocycline, and tetracycline for competition.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 8, 20 mM MgCl2, 200 mM NaCl, 0.1 mM EDTA, 6 mM 2-mercaptoethanol).[12]
-
-
Assay Setup: In microcentrifuge tubes, prepare a reaction mixture containing a fixed concentration of radiolabeled tetracycline and varying concentrations of the unlabeled competitor (this compound, minocycline, or tetracycline).[12]
-
Binding Reaction: Add a fixed concentration of the 30S or 70S ribosomes to initiate the binding reaction.[12] Incubate the mixture under appropriate conditions (e.g., room temperature for a specified time) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled tetracycline from the unbound ligand. This can be achieved by rapid filtration through a nitrocellulose membrane, which retains the ribosomes and bound ligand.
-
Quantification: Quantify the amount of radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radiolabeled tetracycline as a function of the unlabeled competitor concentration. From this competition curve, the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand) can be determined. The dissociation constant (Ki) for the competitor can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound stands as a testament to the power of rational drug design in overcoming the challenge of antibiotic resistance. Its journey from a modification of the minocycline structure to a clinically vital antibiotic highlights the importance of understanding resistance mechanisms at a molecular level. The synthetic pathways, while complex, are well-established, allowing for the production of this crucial therapeutic agent. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to further explore the potential of the glycylcycline class and to develop the next generation of antibiotics to combat the ever-evolving threat of bacterial pathogens.
References
- 1. CN102276497A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. simulations-plus.com [simulations-plus.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Minocycline synthesis - chemicalbook [chemicalbook.com]
- 5. WO2010032219A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. "Process For The Preparation Of this compound" [quickcompany.in]
- 9. Tigilcycline, this compound, WAY-GAR-936, GAR-936, TBG-MINO, Tygacil-药物合成数据库 [drugfuture.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
- 13. scispace.com [scispace.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Study on MICs of this compound in Clinical Isolates of Carbapenem Resistant Enterobacteriaceae (CRE) at a Tertiary Care Centre in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reference.medscape.com [reference.medscape.com]
- 17. dovepress.com [dovepress.com]
- 18. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of Tigecycline to the 30S Ribosomal Subunit
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tigecycline, the first clinically approved glycylcycline antibiotic, demonstrates potent broad-spectrum activity by targeting the bacterial ribosome. Its efficacy, particularly against tetracycline-resistant strains, is rooted in its high-affinity binding to the 30S ribosomal subunit. This document provides a comprehensive technical overview of the quantitative binding affinity, the specific molecular interactions at the ribosomal A-site, and the detailed experimental protocols used to elucidate this crucial drug-target interaction.
Quantitative Binding Affinity Data
This compound's enhanced antibacterial activity compared to its predecessors, tetracycline and minocycline, is directly correlated with its superior binding affinity for the ribosome.[1] The addition of a bulky N,N-dimethylglycylamido group at the 9-position of the minocycline core increases this compound's affinity for the ribosomal target by up to five times.[1] Biophysical analyses have quantified this interaction, revealing dissociation constants (Kd) in the nanomolar range, which is significantly lower than that of earlier tetracyclines.[2] This enhanced affinity is a key factor in its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[3][4]
The following table summarizes the key quantitative data for the binding of this compound and related tetracyclines to the bacterial ribosome.
| Compound | Ribosomal Component | Method | Parameter | Value | Source Organism |
| This compound | 30S Subunit | Fluorescence Titration | Kd | ~10-8 M | E. coli |
| This compound | 70S Ribosome | Fluorescence Titration | Kd | ~10-8 M | E. coli |
| This compound | 70S Ribosome | In Vitro Translation | IC50 | 0.2 µM | E. coli |
| This compound | 30S Subunit | In Vitro Translation | IC50 | 0.2 µM | T. thermophilus |
| Minocycline | 30S Subunit | Fluorescence Titration | Kd | ~10-7 M | E. coli |
| Minocycline | 70S Ribosome | Fluorescence Titration | Kd | ~10-7 M | E. coli |
| Tetracycline | 30S Subunit | Fluorescence Titration | Kd | >10-6 M | E. coli |
| Tetracycline | 70S Ribosome | Fluorescence Titration | Kd | >10-6 M | E. coli |
| Tetracycline | 70S Ribosome | In Vitro Translation | IC50 | 4.0 µM | E. coli |
Table 1: Summary of quantitative binding data for this compound and related tetracyclines. Data compiled from multiple biophysical and functional assays.[2][5][6]
Molecular Mechanism and Binding Site Interactions
This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and sterically blocking the entry of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[3][4] This action prevents the incorporation of new amino acids into the growing polypeptide chain, leading to a bacteriostatic effect.[7]
Structural studies, primarily X-ray crystallography, have provided a high-resolution view of the this compound binding pocket.[6][8]
-
Primary Binding Site: this compound occupies the primary tetracycline binding site on the 30S subunit, located in a pocket formed by helices h31 and h34 of the 16S rRNA.[8][9][10]
-
Key Interactions: The enhanced affinity of this compound is largely attributed to its unique 9-t-butylglycylamido side chain.[8][11] This moiety engages in a critical stacking interaction with the nucleobase of C1054 in helix 34 of the 16S rRNA.[6][8] This interaction is not observed with older tetracyclines and is believed to restrict the mobility of C1054, which is a key component in the mechanism of ribosomal protection proteins like Tet(M).[8][11]
-
Overcoming Resistance: The bulky side chain also creates a steric clash with ribosomal protection proteins, preventing them from binding and dislodging the drug.[6] This steric hindrance, combined with the higher binding affinity, allows this compound to remain effective against bacteria expressing these resistance determinants.[1][3]
Experimental Protocols
The quantitative and structural understanding of this compound's interaction with the ribosome is derived from several key experimental techniques.
This method provides atomic-level structural detail of the antibiotic bound to its target.
-
Protocol Summary (based on studies with Thermus thermophilus):
-
Purification and Crystallization: The 30S ribosomal subunit is purified from Thermus thermophilus HB8 and crystallized under specific buffer and temperature conditions.[8]
-
Ligand Soaking: The grown crystals are transferred to a solution containing this compound (e.g., 100 μM) and soaked for 12 to 24 hours to allow the antibiotic to diffuse into the crystal and bind to the ribosome.[8]
-
Cryo-protection and Data Collection: Crystals are flash-frozen in liquid nitrogen using a cryoprotectant (e.g., 2-methyl-2,4-pentanediol).[8] X-ray diffraction data are then collected at a synchrotron beamline.[8]
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known 30S subunit structure as a model. The electron density maps are then inspected for the presence of the bound this compound, which is modeled into the density and the entire complex is refined to yield the final atomic coordinates.[8]
-
This biophysical technique measures the change in fluorescence of the antibiotic upon binding to the ribosome to determine the dissociation constant (Kd).
-
Protocol Summary:
-
Preparation: Solutions of purified 30S or 70S ribosomes and this compound are prepared in a suitable binding buffer.
-
Titration: A fixed concentration of the antibiotic (e.g., 1 µM this compound) is placed in a quartz cuvette.[2] Small aliquots of a concentrated ribosome solution are then titrated into the cuvette.[2]
-
Fluorescence Measurement: After each addition of the ribosome and a brief incubation period (e.g., 5 minutes), the fluorescence intensity is measured.[2] Tetracycline-class antibiotics are naturally fluorescent, and their fluorescence properties often change upon binding to the ribosome. For this compound, an excitation wavelength around 400 nm is used, and the emission is monitored between 510-520 nm.[2]
-
Data Analysis: The net change in fluorescence is plotted against the concentration of the ribosome. The resulting binding isotherm is then fitted to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[2]
-
This functional assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).
-
Protocol Summary:
-
System Setup: An in vitro transcription/translation system is used, often from E. coli cell extracts or composed of purified components.[6][12] The system contains all necessary components for protein synthesis: ribosomes, tRNAs, amino acids, and energy sources. A reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, is used as a template.[6]
-
Inhibitor Addition: The translation reactions are set up with varying concentrations of the inhibitor (this compound).
-
Incubation: The reactions are incubated at 37°C to allow for protein synthesis.
-
Quantification: The amount of reporter protein produced is quantified by measuring fluorescence (for GFP) or luminescence (for luciferase).[6]
-
IC50 Calculation: The protein synthesis levels are plotted against the logarithm of the inhibitor concentration. The data are fitted to a dose-response curve to determine the IC50 value.[6]
-
Conclusion
The potent antibacterial activity of this compound is unequivocally linked to its high-affinity interaction with the 30S ribosomal subunit. Quantitative biophysical methods have established a dissociation constant in the nanomolar range, an order of magnitude stronger than its predecessors.[2] This enhanced affinity is driven by specific molecular interactions, most notably the stacking of its glycylamido side chain with 16S rRNA nucleotide C1054, an interaction elucidated through high-resolution crystallography.[6][8] These structural and quantitative insights not only explain this compound's ability to overcome prevalent tetracycline resistance mechanisms but also provide a rational basis for the design of next-generation antibiotics targeting the bacterial ribosome. The detailed experimental protocols outlined herein serve as a guide for the continued investigation and development of novel ribosomal inhibitors.
References
- 1. This compound (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional, Biophysical, and Structural Bases for Antibacterial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 6. Structural basis for potent inhibitory activity of the antibiotic this compound during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Characterization of an Alternative Mode of this compound Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Structural characterization of an alternative mode of this compound binding to the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for Screening Translation Inhibitors [mdpi.com]
Tigecycline's Shield: An In-Depth Technical Guide to its Spectrum of Activity Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Tigecycline, the first-in-class glycylcycline antibiotic, remains a critical tool in the armamentarium against multidrug-resistant (MDR) bacterial infections. This technical guide provides a comprehensive overview of its in vitro activity, detailed experimental protocols for susceptibility testing, and a visual exploration of its mechanism of action and the resistance pathways that challenge its efficacy.
In Vitro Spectrum of Activity: A Quantitative Analysis
This compound demonstrates a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including those harboring resistance mechanisms to other antibiotic classes. The following tables summarize the in vitro activity of this compound against key MDR pathogens, presenting Minimum Inhibitory Concentration (MIC) values (MIC₅₀ and MIC₉₀) and susceptibility rates from various studies.
Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Positive Bacteria
| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 28,278 | 0.12[1][2] | 0.25[1][2][3] | >99.9[1][2] |
| Methicillin-Resistant (MRSA) | 202 | 0.19[3] | 0.38[3] | 98.5[3] | |
| Methicillin-Resistant (MRSA) | - | 0.19[4] | 0.5[4] | 100[4] | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | - | - | 100[5][6] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1,052 | - | 0.12[5] | 100[5] |
| Vancomycin-Resistant (VRE) | 219 | - | 0.12[7] | 98.6[7] |
Table 2: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Negative Bacteria
| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 170 | - | - | Potent activity reported[8] |
| Imipenem-Resistant | 49 | 2[9] | 2[9] | 92[9] | |
| Multidrug-Resistant (MDR) | 80 | - | 2 (reported in early studies)[10] | Variable[10] | |
| Klebsiella pneumoniae | Carbapenem-Resistant (CRKP) | 40 | 1[11] | 2[11] | 100[11] |
| Carbapenem-Resistant (CRKP) | - | - | - | This compound is considered a last resort treatment[12] | |
| Enterobacteriaceae | General | 20,457 | 0.25[1][2] | 1[1][2] | 98.3[1][2] |
| Multidrug-Resistant (MDR) | - | 0.12[1] | 0.25[1] | 90.1[1] | |
| Extensively Drug-Resistant (XDR) | - | 2[1] | 4[1] | 85.3[1] |
Experimental Protocols for this compound Susceptibility Testing
Accurate determination of this compound susceptibility is crucial for clinical decision-making and surveillance. The following are detailed methodologies for key in vitro susceptibility testing methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Reference Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
a) Preparation of this compound Stock Solution:
-
Reconstitute a vial of this compound powder with the appropriate volume of sterile distilled water or another recommended solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently swirl the vial until the drug is completely dissolved. Do not use Sterile Water for Injection for reconstitution of the commercial formulation.
-
Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
b) Inoculum Preparation:
-
From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
c) Test Procedure:
-
Dispense 100 µL of the standardized bacterial inoculum into each well of a 96-well microtiter plate containing serial twofold dilutions of this compound in CAMHB.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d) Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Interpret the MIC values according to the breakpoints provided by regulatory bodies such as the FDA, CLSI, or EUCAST. Note that breakpoints can vary by organism and agency.[13]
Etest (Gradient Diffusion Method)
The Etest provides a quantitative MIC value through the diffusion of a predefined antibiotic gradient from a plastic strip.
a) Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
b) Test Procedure:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.
-
Allow the agar surface to dry for 5-15 minutes.
-
Aseptically apply the this compound Etest strip to the center of the agar surface.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
c) Interpretation of Results:
-
Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.
-
Interpret the result based on established breakpoints.
Visualizing Key Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for susceptibility testing, the mechanism of action of this compound, and a key resistance mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. toolify.ai [toolify.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arsp.com.ph [arsp.com.ph]
- 6. Structural basis for TetM-mediated tetracycline resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. researchgate.net [researchgate.net]
- 9. RND-type drug efflux pumps from Gram-negative bacteria: molecular mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for potent inhibitory activity of the antibiotic this compound during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. journals.asm.org [journals.asm.org]
The Molecular Architecture of Tigecycline's Broad-Spectrum Power: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigecycline, the first-in-class glycylcycline antibiotic, represents a significant advancement in combating multidrug-resistant bacteria. Its broad-spectrum efficacy stems from a unique molecular mechanism that enhances its binding to the bacterial ribosome and enables it to overcome common tetracycline resistance mechanisms. This technical guide provides a comprehensive overview of the molecular basis of this compound's action, detailing its interaction with the ribosome, its ability to evade resistance, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on binding affinities and antimicrobial susceptibility are presented for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding.
Mechanism of Action: Enhanced Ribosomal Binding and Steric Hindrance
This compound, like its tetracycline predecessors, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] However, its superior potency is attributed to a critical structural modification: a t-butylglycylamido moiety at the 9-position of the minocycline core.[3][4] This bulky side chain confers a significantly higher binding affinity for the ribosome compared to earlier tetracyclines.[5][6]
The primary binding site for this compound is within the A-site of the 30S subunit, where it sterically clashes with the incoming aminoacyl-tRNA, thereby preventing its accommodation and halting peptide chain elongation.[1][2] X-ray crystallography and cryo-electron microscopy studies have revealed that the glycylamido side chain makes additional, crucial contacts with the 16S rRNA, most notably a stacking interaction with nucleotide C1054.[3][7] This interaction is believed to be a key determinant of this compound's enhanced binding and its ability to overcome ribosomal protection.
Quantitative Binding Affinity
Biophysical analyses have demonstrated this compound's superior binding affinity to the bacterial ribosome compared to tetracycline and minocycline. The dissociation constant (Kd) is a measure of the affinity between a ligand and its target, with a lower Kd value indicating a stronger interaction.
| Antibiotic | Dissociation Constant (Kd) for 70S Ribosome | Reference |
| This compound | ~10-8 M | [5] |
| Minocycline | ~10-7 M | [5] |
| Tetracycline | >10-6 M | [5] |
Visualization of the Mechanism of Action
The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.
Overcoming Resistance Mechanisms
A key advantage of this compound is its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[8][9]
Evasion of Efflux Pumps
Tetracycline-specific efflux pumps, such as Tet(A) and Tet(K), actively transport tetracyclines out of the bacterial cell, reducing their intracellular concentration.[10] The bulky t-butylglycylamido side chain of this compound is thought to sterically hinder its recognition and transport by these pumps, allowing it to accumulate to effective concentrations within the cell.[11]
Overcoming Ribosomal Protection
Ribosomal protection proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume.[12][13] The enhanced binding affinity of this compound, mediated by the additional interactions of its side chain with the 16S rRNA, makes it more difficult for these proteins to displace it from the A-site.[7] Cryo-EM studies have shown that the binding site of Tet(M) on the ribosome overlaps with the position of the glycylamido moiety of this compound, suggesting a direct steric clash that prevents the protective action of Tet(M).[7]
Visualization of Resistance Evasion
The following diagram illustrates how this compound overcomes common tetracycline resistance mechanisms.
References
- 1. Comparison of tetracycline and this compound binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Structural Characterization of an Alternative Mode of this compound Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. joachimfranklab.org [joachimfranklab.org]
- 9. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Ribosomal Crystallography: Initiation, Peptide Bond Formation, and Amino Acid Polymerization are Hampered by Antibiotics | Annual Reviews [annualreviews.org]
- 13. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tigecycline In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to tigecycline. The following methods are described: broth microdilution, disk diffusion, and gradient diffusion. Adherence to standardized procedures is crucial for accurate and reproducible results.
Introduction
This compound is a glycylcycline antimicrobial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] Accurate in vitro susceptibility testing is essential for guiding clinical therapy and for monitoring the emergence of resistance. This document outlines the standardized procedures for determining this compound susceptibility in a research setting.
A critical factor in this compound susceptibility testing is the stability of the drug in broth media. Studies have shown that the age of the broth can significantly impact the minimum inhibitory concentration (MIC) values, with aged media leading to falsely elevated MICs.[3][4][5] Therefore, it is imperative to use freshly prepared Mueller-Hinton broth (less than 12 hours old) for broth microdilution assays.[3][4][6][7]
Key Susceptibility Testing Methods
Three primary methods are used for determining the in vitro susceptibility of bacteria to this compound:
-
Broth Microdilution (BMD): This is considered the reference method for determining the MIC of an antimicrobial agent.[8] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.
-
Disk Diffusion (Kirby-Bauer): This qualitative or semi-quantitative method involves placing a paper disk impregnated with a specific amount of this compound onto an agar plate inoculated with a standardized bacterial suspension. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.
-
Gradient Diffusion (E-test): This method utilizes a plastic strip with a predefined, continuous gradient of this compound. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[9]
Quantitative Data Summary
The following tables summarize the interpretive criteria for this compound susceptibility testing as provided by the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is important to note that interpretive criteria can vary by bacterial species and may be updated periodically. Researchers should always consult the latest guidelines from the relevant regulatory bodies.
Table 1: this compound Interpretive Criteria for Enterobacteriaceae
| Method | Organization | Susceptible | Intermediate | Resistant |
| MIC (µg/mL) | FDA | ≤ 2 | 4 | ≥ 8 |
| EUCAST | ≤ 0.5 (for E. coli) | - | > 0.5 (for E. coli) | |
| Zone Diameter (mm) | FDA | ≥ 19 | 15-18 | ≤ 14 |
| EUCAST | ≥ 18 (for E. coli) | - | < 18 (for E. coli) |
Data sourced from FDA and EUCAST guidelines.[8][10][11][12]
Table 2: this compound Interpretive Criteria for Acinetobacter baumannii
| Method | Organization | Susceptible | Intermediate | Resistant |
| MIC (µg/mL) | FDA | ≤ 2 | 4 | ≥ 8 |
| Zone Diameter (mm) | FDA | ≥ 19 | 15-18 | ≤ 14 |
Note: The FDA breakpoints for Enterobacteriaceae are often applied to Acinetobacter spp.[13]
Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | MIC Range (µg/mL) | Zone Diameter Range (mm) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.03 - 0.25 | |
| Disk Diffusion | 20 - 27 | ||
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.03 - 0.12 | |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.03 - 0.12 | |
| Pseudomonas aeruginosa ATCC 27853 | Disk Diffusion | 9 - 13 |
Data sourced from CLSI and related studies.[3][14]
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) Method
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to CLSI standards.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (<12 hours old)[3][4]
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).
-
Further dilute the stock solution to create a working solution for serial dilutions.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]
-
-
Microtiter Plate Preparation:
-
Dispense 50 µL of freshly prepared CAMHB into each well of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the this compound working solution in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 32 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Interpret the MIC values according to the breakpoints provided in Table 1 or 2.
-
Ensure that the QC strain results are within the acceptable ranges (Table 3).
-
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This protocol describes the standardized disk diffusion method for assessing this compound susceptibility.
Materials:
-
15-µg this compound disks[6]
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of this compound Disks:
-
Using sterile forceps or a disk dispenser, place a 15-µg this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret the zone diameters according to the breakpoints provided in Table 1 or 2.
-
Verify that the QC strain results are within the acceptable ranges (Table 3).
-
Protocol 3: Gradient Diffusion Method
This protocol provides the steps for determining the MIC of this compound using the gradient diffusion method.
Materials:
-
This compound gradient diffusion strips (e.g., E-test)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare the inoculum and inoculate the MHA plate as described in Protocol 2.
-
-
Application of Gradient Strip:
-
Using sterile forceps, apply the this compound gradient strip to the surface of the inoculated and dried MHA plate.
-
Ensure the strip is in complete contact with the agar surface and that no air bubbles are trapped underneath.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[9]
-
If the intersection is between two markings, read the higher value.
-
Interpret the MIC values according to the breakpoints provided in Table 1 or 2.
-
Confirm that the QC strain results are within the acceptable ranges.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Antimicrobial Activity of this compound, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. INVESTIGATION OF this compound SUSCEPTIBILITY OF MULTIDRUG-RESISTANT ACINETOBACTER BAUMANNII ISOLATES BY DISC DIFFUSION, AGAR GRADIENT AND BROTH MICRODILUTION TESTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 10. Comparative Evaluation of Seven this compound Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Multicenter Studies of this compound Disk Diffusion Susceptibility Results for Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Tigecycline MIC Determination via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tigecycline using the broth microdilution method. This procedure is aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a glycylcycline antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria, including multidrug-resistant strains. Accurate determination of its MIC is crucial for surveillance, research, and the development of new antimicrobial agents. The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents. A critical consideration for this compound is its instability in the presence of oxygen, which necessitates the use of freshly prepared Mueller-Hinton Broth (MHB) for accurate results.[1]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after incubation.
Experimental Protocol
This protocol outlines the necessary steps for performing a broth microdilution assay to determine the MIC of this compound.
Materials
-
This compound analytical standard powder
-
Sterile distilled water or Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (including quality control strains)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Preparation of Media
A crucial aspect of this compound MIC testing is the use of freshly prepared Mueller-Hinton Broth. Aged media can lead to the oxidation of this compound, resulting in falsely elevated MIC values.[1]
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Crucially, the broth must be prepared and used within 12 hours of preparation. [2]
-
Ensure the final concentration of cations is approximately 20-25 mg/L for Ca²⁺ and 10-12.5 mg/L for Mg²⁺.
Preparation of this compound Stock Solution
The stability of the this compound stock solution is critical for accurate MIC results.
-
Solvent: Sterile distilled water is the recommended solvent for preparing the primary stock solution of this compound.[3]
-
Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the appropriate amount of this compound powder based on its potency.
-
Dissolve the powder in sterile distilled water to achieve the desired stock concentration.
-
Vortex gently to ensure complete dissolution.
-
-
Storage: The stock solution should be prepared fresh on the day of the assay. If short-term storage is necessary, it should be kept on ice and protected from light. For longer-term storage, aliquots can be stored at -70°C for up to 43 days.[3]
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.
Serial Dilution in a 96-Well Plate
The following steps describe the preparation of twofold serial dilutions of this compound in a 96-well plate for a final concentration range of 16 µg/mL to 0.015 µg/mL.
-
Add 100 µL of fresh CAMHB to all wells of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the 1280 µg/mL this compound stock solution to 32 µg/mL in CAMHB.
-
Add 100 µL of the 32 µg/mL this compound solution to the wells in column 1. This will result in a starting concentration of 16 µg/mL after the addition of the inoculum.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2 and mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10.
-
After mixing in column 10, discard 100 µL.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).
Inoculation of the Microtiter Plate
-
Add 100 µL of the standardized bacterial inoculum (at approximately 1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL) to each well from column 1 to column 11.
-
Do not add inoculum to column 12.
-
The final volume in each well (columns 1-11) will be 200 µL.
Incubation
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
Reading and Interpretation of MIC
-
Place the microtiter plate on a reading apparatus.
-
The MIC is the lowest concentration of this compound that shows complete inhibition of visible bacterial growth.
-
The growth control well (column 11) should show distinct turbidity.
-
The sterility control well (column 12) should remain clear.
-
Trailing Endpoints: For tetracyclines, including this compound, a "trailing" or "phantom" growth phenomenon may be observed, where there is a gradual fading of growth over several wells. For this compound, the endpoint should be read as the first well that shows 100% inhibition of growth (no visible growth).
Quality Control
Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC results. Recommended QC strains and their acceptable MIC ranges are provided by CLSI and EUCAST.
| Quality Control Strain | CLSI M100 (34th Ed.) MIC Range (µg/mL) | EUCAST (v. 15.0) MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.03 - 0.25 | 0.06 - 0.25 |
| Staphylococcus aureus ATCC® 29213™ | 0.03 - 0.12 | 0.06 - 0.25 |
| Enterococcus faecalis ATCC® 29212™ | 0.03 - 0.12 | 0.03 - 0.12 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.015 - 0.12 | 0.03 - 0.12 |
Note: Always refer to the latest versions of the CLSI M100 and EUCAST QC tables for the most current ranges.
Data Presentation
Summarize the quantitative MIC data in a clear and structured table for easy comparison.
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation (if applicable) |
| [Test Isolate 1] | [Result] | [S/I/R] |
| [Test Isolate 2] | [Result] | [S/I/R] |
| E. coli ATCC 25922 | [Result] | In Control/Out of Control |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Broth Microdilution MIC Determination.
96-Well Plate Serial Dilution Logic
Caption: Logic of Two-Fold Serial Dilution in a 96-Well Plate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of this compound solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
Application Notes and Protocols for Tigecycline Susceptibility Testing of Clinical Isolates using Etest®
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of tigecycline against clinical isolates using the Etest® gradient diffusion method. This document outlines the necessary materials, step-by-step procedures, quality control measures, and data interpretation guidelines to ensure accurate and reproducible results.
Introduction
This compound is a glycylcycline antimicrobial agent with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1] Accurate susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. The Etest® is a quantitative technique for the determination of the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against microorganisms. It is a predefined, stable gradient of 15 antimicrobial concentrations on a plastic strip.[2] When applied to an inoculated agar surface, the Etest® strip establishes a continuous concentration gradient of the antimicrobial agent, and after incubation, a symmetrical inhibition ellipse is formed. The MIC value is read directly from the scale where the edge of the inhibition ellipse intersects the strip.[2]
Principle of the Etest®
The Etest® combines the principles of dilution and diffusion methods for susceptibility testing.[2] A plastic strip is impregnated with a predefined, continuous gradient of this compound concentrations. When the strip is applied to an inoculated agar plate, the antibiotic is immediately released into the agar, creating a stable concentration gradient.[2] Following incubation, the intersection of the elliptical zone of inhibition with the MIC scale on the strip indicates the minimum inhibitory concentration of this compound required to inhibit the growth of the test organism.
Materials and Reagents
-
This compound Etest® strips (e.g., bioMérieux)
-
Mueller-Hinton Agar (MHA) plates (or other appropriate medium for fastidious organisms)
-
Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)
-
Clinical isolates to be tested
Experimental Protocol
Inoculum Preparation
-
From a pure, overnight culture of the clinical isolate on a non-selective agar medium, select 3-5 well-isolated colonies of the same morphology.
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline or Tryptic Soy Broth.
-
Vortex the tube to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. Proper inoculum density is critical for accurate results.
Inoculation of Agar Plates
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution of the inoculum.
-
Allow the agar surface to dry for 10-15 minutes before applying the Etest® strips.
Application of Etest® Strips
-
Using sterile forceps, carefully place the this compound Etest® strip onto the inoculated agar surface with the MIC scale facing upwards.
-
Ensure that the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.
-
If testing multiple isolates on a large (150 mm) plate, ensure adequate spacing between strips to prevent overlapping of inhibition zones.
Incubation
-
Invert the inoculated plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
For fastidious organisms, specific incubation conditions (e.g., increased CO2) and specialized media may be required as per standard guidelines.
Reading and Interpreting Results
-
After incubation, read the MIC value at the point where the lower edge of the elliptical inhibition zone intersects the Etest® strip.
-
Read the MIC value directly from the printed scale on the strip. For values that fall between two markings, round up to the next higher twofold dilution value.[3]
-
Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the established breakpoints from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Quality Control
Quality control testing should be performed with each new batch of Etest® strips and on a routine basis to ensure the accuracy of the results.
-
Follow the same procedure as for clinical isolates using standard QC strains.
-
The resulting MIC values for the QC strains should fall within the acceptable ranges specified by the manufacturer and relevant regulatory bodies.
Table 1: Quality Control Ranges for this compound Etest®
| Quality Control Strain | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.03 - 0.25[4] |
| Staphylococcus aureus ATCC® 29213™ | 0.03 - 0.25[4] |
| Enterococcus faecalis ATCC® 29212™ | 0.03 - 0.12[4] |
| Streptococcus pneumoniae ATCC® 49619™ | 0.015 - 0.12[4] |
| Haemophilus influenzae ATCC® 49247™ | 0.06 - 0.5[4] |
Data Presentation
Summarizing MIC data in a structured format is essential for analysis and comparison.
Table 2: this compound MIC Breakpoints for Enterobacteriaceae
| Regulatory Body | Susceptible (S) | Intermediate (I) | Resistant (R) |
| FDA | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL[3][5] |
| EUCAST | ≤ 1 µg/mL | - | > 2 µg/mL[6] |
Table 3: Example of this compound MIC Distribution for Clinical Isolates
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Acinetobacter baumannii | 90 | 2 | 6 | 0.1 - 12[7] |
| Klebsiella pneumoniae (ESBL-producing) | - | 2 (Etest) | 4 (Etest) | -[8] |
| Escherichia coli (ESBL-producing) | - | 0.5 (Etest) | 1 (Etest) | -[8] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Visualization of Experimental Workflow and Data Interpretation
Caption: Workflow for this compound Etest® Susceptibility Testing.
References
- 1. Validation and Reproducibility Assessment of this compound MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative In Vitro Antimicrobial Activity of this compound, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
In Vivo Efficacy of Tigecycline in a Murine Thigh Infection Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Tigecycline using a murine thigh infection model. The information compiled is based on established experimental data and is intended to guide researchers in designing and executing similar preclinical studies.
Introduction
The murine thigh infection model is a well-established and highly utilized preclinical model for assessing the in vivo efficacy of antimicrobial agents.[1] This model is particularly valuable as it mimics human soft tissue infections and allows for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that are often predictive of clinical outcomes in humans.[1] this compound, a glycylcycline antimicrobial, has demonstrated broad-spectrum activity against a variety of pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] This document outlines the protocols for testing this compound's efficacy in both neutropenic and immunocompetent murine thigh infection models.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound against various bacterial strains in the murine thigh infection model.
Table 1: Efficacy of this compound against Staphylococcus aureus in a Neutropenic Murine Thigh Model [2][3][4]
| Bacterial Strain | This compound MIC (μg/mL) | This compound Dosage Range (mg/kg/day) | Maximum Reduction in Bacterial Load (log10 CFU/thigh) | fAUC/MIC for 80% Efficacy (EI80) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 1.56 - 400 | ~1.8 - 2.3 | 5.4 (range: 2.8 - 13) |
| Hospital-Associated MRSA (HA-MRSA) | 0.25 - 0.5 | 1.56 - 400 | ~1.8 - 2.3 | 5.4 (range: 2.8 - 13) |
| Community-Associated MRSA (CA-MRSA) | 0.125 - 0.25 | 1.56 - 400 | ~1.8 - 2.3 | 5.4 (range: 2.8 - 13) |
Table 2: Efficacy of this compound against Enterobacteriaceae in a Neutropenic Murine Thigh Model [5]
| Bacterial Strain | This compound MIC (μg/mL) | This compound Dosage Range (mg/kg/day) | fAUC/MIC for 80% Efficacy (EI80) |
| Escherichia coli (including ESBL-producing) | 0.125 - 2 | 3.125 - 300 | 8.4 |
| Klebsiella pneumoniae (including ESBL & Carbapenemase-producing) | 0.125 - 2 | 3.125 - 300 | 8.4 |
Table 3: Impact of Immune Status on this compound Efficacy against CA-MRSA [2]
| Mouse Model | This compound Doses (mg/kg, once daily) | fAUC/MIC | Mean Change in Bacterial Load (log10 CFU/thigh) |
| Neutropenic | 1.56 | 1.8 | +1.4 |
| 3.13 | 3.6 | +0.5 | |
| 6.25 | 7.2 | +0.1 | |
| 12.5 | 8.8 | -1.1 | |
| Immunocompetent | 1.56 | 1.8 | -1.6 |
| 3.13 | 3.6 | -1.9 | |
| 6.25 | 7.2 | -1.8 | |
| 12.5 | 8.8 | -1.6 |
Experimental Protocols
Murine Thigh Infection Model
This protocol outlines the key steps for establishing a murine thigh infection.
a. Animal Model:
-
Weight: Approximately 23-27 g.[7]
-
Neutropenic Model: To induce neutropenia, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[7] This renders the mice more susceptible to infection, mimicking the condition of immunocompromised patients.[1]
-
Immunocompetent Model: No pre-treatment with cyclophosphamide is required.[2]
b. Bacterial Strain Preparation:
-
Select the desired bacterial strain (e.g., S. aureus, E. coli, K. pneumoniae).
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the selected strain using broth microdilution according to CLSI guidelines.[2]
-
Culture the bacteria to the mid-logarithmic phase, then wash and dilute in sterile saline to the desired inoculum concentration.
c. Infection Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the bacterial inoculum (typically 10^6 to 10^8 CFU/mL) directly into the thigh muscle of each mouse.[2][7]
This compound Treatment Regimen
a. Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., normal saline).
-
Further dilute the stock solution to achieve the desired dosing concentrations.
b. Administration:
-
Initiate treatment 2 hours post-infection.[2]
-
Administer this compound via subcutaneous injection in a volume of 0.2 mL.[2]
-
Dosing regimens can vary, from single doses to multiple doses administered over a 24-hour period.[2][5]
Assessment of Efficacy
a. Sample Collection:
-
At 24 hours post-treatment initiation, euthanize the mice.[2]
-
Aseptically dissect the entire thigh muscle.
b. Bacterial Burden Quantification:
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) and express the bacterial load as log10 CFU per thigh or log10 CFU per gram of tissue.[7]
Visualizations
Caption: Workflow of the murine thigh infection model for evaluating this compound efficacy.
Caption: Relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and this compound efficacy.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. Pharmacodynamics of this compound against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of this compound against phenotypically diverse Staphylococcus aureus isolates in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vivo Pharmacodynamic Profile of this compound against Phenotypically Diverse Escherichia coli and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Tigecycline and Colistin Combination Therapy Against KPC-Producing Klebsiella pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of carbapenem-resistant Klebsiella pneumoniae (CRKP), particularly strains producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global health. With limited therapeutic options, combination therapies are increasingly being explored. The combination of tigecycline, a glycylcycline antibiotic, and colistin, a polymyxin, has shown promise in combating these multidrug-resistant organisms. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this combination therapy.
Mechanism of Action and Synergy
This compound inhibits protein synthesis by binding to the 30S ribosomal subunit. Colistin disrupts the integrity of the bacterial outer membrane by interacting with lipopolysaccharide (LPS), leading to increased membrane permeability. The synergistic effect of this combination is primarily attributed to the ability of colistin to permeabilize the outer membrane, thereby facilitating the entry of this compound into the bacterial cell and increasing its intracellular concentration at the ribosomal target.[1]
Caption: Synergistic action of colistin and this compound.
Data Presentation
The following tables summarize quantitative data from representative studies on the in vitro and in vivo efficacy of this compound and colistin against KPC-producing K. pneumoniae.
Table 1: In Vitro Synergy Testing Results
| KPC-K. pneumoniae Isolate | This compound MIC (µg/mL) | Colistin MIC (µg/mL) | Combination Result (FICI) | Interpretation | Reference |
| Strain 1 | 2 | 4 | 0.375 | Synergy | [2] |
| Strain 2 | 4 | 8 | 0.5 | Synergy | [2] |
| Strain 3 | 1 | 2 | 0.26 | Synergy | [3] |
| Strain 4 | 2 | >64 | N/A (Time-kill synergy) | Synergy | [4] |
FICI: Fractional Inhibitory Concentration Index. Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.
Table 2: Time-Kill Assay Results
| KPC-K. pneumoniae Isolate | Treatment (Concentration) | Log10 CFU/mL Reduction at 24h | Interpretation | Reference |
| Strain A | This compound (1x MIC) | < 1 (Bacteriostatic) | No significant killing | [2] |
| Strain A | Colistin (1x MIC) | ~1.5 (Regrowth after 8h) | Initial killing, regrowth | [2] |
| Strain A | This compound + Colistin (1x MIC) | > 3 (Bactericidal) | Synergy | [2] |
| Strain B | This compound (4x MIC) | < 1 (Bacteriostatic) | No significant killing | [4] |
| Strain B | Colistin (2 µg/mL) | No reduction | No effect | [4] |
| Strain B | This compound + Colistin | > 2 | Synergy | [4] |
Table 3: In Vivo Efficacy in Murine Models
| Murine Model | KPC-K. pneumoniae Isolate | Treatment Regimen | Outcome | Reference |
| Thigh Infection | Strain X | This compound monotherapy | 1-2 log10 CFU reduction | [5] |
| Thigh Infection | Strain X | Colistin monotherapy | ~1 log10 CFU reduction | [5] |
| Thigh Infection | Strain X | This compound + Colistin | >2.5 log10 CFU reduction | [5] |
| Sepsis | Strain Y | This compound monotherapy | No significant difference from control | [6] |
| Sepsis | Strain Y | Colistin monotherapy | Significant bacterial load reduction | [6] |
| Sepsis | Strain Y | This compound + Colistin | Not superior to colistin monotherapy | [6] |
Experimental Protocols
Caption: Workflow for assessing this compound-colistin synergy.
Protocol 1: Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
KPC-producing K. pneumoniae isolate(s)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound and Colistin stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Isolate Preparation: Culture the KPC-K. pneumoniae isolate overnight on a suitable agar plate. Prepare a bacterial suspension in sterile saline or CAMHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Prepare serial twofold dilutions of this compound and colistin in CAMHB in the 96-well plate. The concentrations should range from sub-inhibitory to supra-inhibitory levels based on the known or predetermined Minimum Inhibitory Concentrations (MICs) of the individual drugs.
-
Plate Setup: In a 96-well plate, add 50 µL of CAMHB to all wells. Add 50 µL of the appropriate this compound dilution along the x-axis and 50 µL of the colistin dilution along the y-axis, creating a matrix of concentrations.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include wells for growth control (no antibiotics) and sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Colistin.
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[3]
-
Protocol 2: Time-Kill Assay
This dynamic method assesses the rate of bacterial killing by antimicrobial agents over time.
Materials:
-
KPC-producing K. pneumoniae isolate(s)
-
CAMHB
-
This compound and Colistin stock solutions
-
Sterile culture tubes
-
Apparatus for serial dilution and plating (e.g., agar plates, spreader)
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the KPC-K. pneumoniae isolate. Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (e.g., at 1x or 2x MIC)
-
Colistin alone (e.g., at 1x or 2x MIC)
-
This compound and Colistin in combination (at the same concentrations as above)
-
-
Inoculation and Incubation: Inoculate the prepared tubes with the bacterial suspension. Incubate at 37°C with shaking.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[4] Perform serial tenfold dilutions in sterile saline and plate onto nutrient agar plates.
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[7]
-
Indifference: A < 2 log10 decrease or a < 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
-
Protocol 3: Galleria mellonella Infection Model
This invertebrate model is a cost-effective and ethically favorable alternative to mammalian models for preliminary in vivo efficacy studies.
Materials:
-
Galleria mellonella larvae in their final instar stage
-
KPC-producing K. pneumoniae isolate(s)
-
Phosphate-buffered saline (PBS)
-
This compound and Colistin for injection
-
Micro-syringes
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in PBS, washed from an overnight culture. Adjust the concentration to the desired inoculum (e.g., 1 x 10^6 CFU per larva), which should be determined in preliminary studies to establish a lethal dose (e.g., LD50).[4]
-
Infection: Inject 10 µL of the bacterial suspension into the last left proleg of each larva. Use a control group injected with sterile PBS.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the treatment. Inject a defined dose of this compound, colistin, or the combination into the last right proleg.[4] A control group should receive a vehicle injection.
-
Incubation and Monitoring: Incubate the larvae at 37°C in the dark. Monitor and record survival daily for a defined period (e.g., 72-96 hours). Larvae are considered dead when they are non-responsive to touch.
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier).
-
Compare survival rates between treatment groups and the control group using statistical tests such as the log-rank test.
-
Optionally, at specific time points, larvae can be homogenized to determine the bacterial load (CFU/larva).
-
Resistance Mechanisms
Prolonged or inappropriate use of this compound and colistin can lead to the development of resistance. Understanding these mechanisms is crucial for interpreting experimental results and for drug development.
Caption: this compound and colistin resistance pathways.
This compound Resistance:
-
Efflux Pump Overexpression: Upregulation of the AcrAB-TolC efflux pump, often due to mutations in regulatory genes like ramR, is a common mechanism.[8]
-
Ribosomal Protection: Acquisition of tetracycline-resistance genes, such as tet(A), can also confer resistance.[9]
Colistin Resistance:
-
LPS Modification: Chromosomal mutations in two-component systems (e.g., pmrA/B, phoP/Q) or inactivation of the mgrB gene lead to modifications of the lipid A component of LPS, reducing colistin's binding affinity.[9][10]
-
Plasmid-Mediated Resistance: The acquisition of mobile colistin resistance (mcr) genes, which also modify lipid A, is an increasing concern.
These detailed protocols and application notes provide a framework for the systematic evaluation of this compound and colistin combination therapy against KPC-producing K. pneumoniae. Adherence to standardized methodologies is crucial for generating reproducible and comparable data in the search for effective treatments against these challenging pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of this compound alone and in combination with colistin and meropenem against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacteriaceae strains by time-kill assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colistin Combined With this compound: A Promising Alternative Strategy to Combat Escherichia coli Harboring blaNDM–5 and mcr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of colistin-tigecycline combination on colistin-resistant and carbapenem-resistant Klebsiella pneumoniae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Colistin Combined With this compound: A Promising Alternative Strategy to Combat Escherichia coli Harboring blaNDM–5 and mcr-1 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Activities of this compound-Colistin Combination Therapies against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence and mechanisms of this compound resistance in carbapenem- and colistin-resistant Klebsiella pneumoniae in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Emergence of Colistin Resistance in Carbapenem-Resistant Hypervirulent Klebsiella pneumoniae Under the Pressure of this compound [frontiersin.org]
Investigating Tigecycline's Activity Against Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to investigate the efficacy of Tigecycline against bacterial biofilms. Detailed protocols for key experiments are provided, along with a summary of reported quantitative data and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Bacterial Biofilms
This compound is a broad-spectrum glycylcycline antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2] Its unique structure allows it to evade common tetracycline resistance mechanisms.[1][2] Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. These biofilms exhibit increased tolerance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings.[3] Understanding the activity of antibiotics like this compound against biofilms is crucial for developing effective treatment strategies for persistent infections.
Quantitative Data Summary
The following tables summarize the reported minimum inhibitory concentrations (MIC) and minimum biofilm eradication concentrations (MBEC) of this compound against various bacterial biofilms. These values highlight the increased concentrations of this compound often required to eradicate established biofilms compared to planktonic bacteria.
Table 1: this compound Activity Against Acinetobacter baumannii Biofilms
| Strain | Planktonic MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| MDRAB R1 | - | >256 | >512 | [4] |
| MDRAB R2 | - | >256 | >512 | [4] |
Table 2: this compound Activity Against Staphylococcus epidermidis Biofilms
| Strain Type | Planktonic MIC Range (µg/mL) | Biofilm MIC Range (µg/mL) | Reference |
| Clinical Isolates | - | 0.125 - 2 | [5] |
Note: The referenced study used the term "MIC value for this compound against S. epidermidis growing in the biofilm," which is conceptually similar to MBEC.
Table 3: this compound Activity Against Staphylococcus aureus Biofilms in Combination Therapy
| Treatment | Log10 CFU/mL Reduction (48h) | Reference |
| This compound Monotherapy | -0.24 ± 0.17 | [6] |
| This compound + Gentamicin | -3.66 ± 0.26 | [6] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of protein synthesis.[1][2] In the context of biofilms, sub-inhibitory concentrations of this compound have been shown to modulate the expression of genes involved in biofilm formation and virulence. For instance, in Staphylococcus epidermidis, sub-MICs of this compound can lead to increased expression of the icaA, altE, and sigB genes, which are associated with polysaccharide intercellular adhesin (PIA) synthesis and biofilm regulation.[2] In Methicillin-Resistant Staphylococcus aureus (MRSA), this compound has been observed to reduce the expression of icaC, another crucial gene for PIA production.[7][8]
Quorum sensing (QS) and cyclic di-GMP (c-di-GMP) signaling are two major regulatory pathways that control biofilm formation in many bacteria. While direct interaction of this compound with these pathways is still under investigation, its ability to alter the expression of biofilm-associated genes suggests an indirect influence on these regulatory networks.
Caption: this compound's influence on key biofilm regulatory pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Crystal Violet Biofilm Formation Assay
This protocol is used to quantify the total biomass of a biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
Plate reader
Procedure:
-
Preparation of Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a standardized concentration (e.g., 0.5 McFarland standard, equivalent to approximately 1.5 x 10⁸ CFU/mL).[4]
-
Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. For testing this compound's inhibitory effect, add 100 µL of medium containing serial dilutions of this compound. Include wells with only medium as a negative control and wells with bacteria and no antibiotic as a positive control.
-
Incubation: Cover the plate and incubate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]
-
Washing: Remove the crystal violet solution and wash the wells gently with water until the runoff is clear.
-
Drying: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the optical density (OD) at a wavelength of 490 nm or 595 nm using a plate reader.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of subinhibitory concentrations of this compound and ciprofloxacin on the expression of biofilm-associated genes and biofilm structure of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Going beyond the Control of Quorum-Sensing to Combat Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound Combined with Azithromycin Against Biofilms of Multidrug-Resistant Stenotrophomonas maltophilia Isolates from a Patient in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Influence of this compound on Expression of Virulence Factors in Biofilm-Associated Cells of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tigecycline in Studies of Community-Acquired Pneumonia Pathogens
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline, the first-in-class glycylcycline antibiotic, demonstrates a broad spectrum of in vitro activity against a range of Gram-positive, Gram-negative, and atypical pathogens implicated in community-acquired pneumonia (CAP).[1] Developed to overcome common tetracycline resistance mechanisms like ribosomal protection and efflux, it functions by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[2][3] This document provides detailed application notes, experimental protocols, and data summaries for researchers studying this compound's efficacy against CAP-associated pathogens.
In Vitro Activity of this compound
This compound has shown potent in vitro activity against the most frequently isolated pathogens in CAP.[4] This includes Streptococcus pneumoniae (penicillin-sensitive and -resistant strains), Haemophilus influenzae, Moraxella catarrhalis, and atypical organisms such as Chlamydophila pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila.[3][4] However, it exhibits lower activity against Pseudomonas aeruginosa.[1]
Table 1: In Vitro Susceptibility of Common CAP Pathogens to this compound
| Pathogen | Number of Isolates | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Streptococcus pneumoniae | 6456 | 0.06 | ≤0.008–1 |
| S. pneumoniae (penicillin-resistant) | 891 | 0.06 | ≤0.008–0.25 |
| Haemophilus influenzae | 6070 | 0.5 | ≤0.008–2 |
| H. influenzae (β-lactamase positive) | 1346 | 0.5 | ≤0.008–2 |
| Klebsiella pneumoniae | 10,644 | 2 | ≤0.008–16 |
| Moraxella catarrhalis | 2314 | 0.5 | ≤0.06–4 |
| Chlamydophila pneumoniae | 10 | 0.125 | 0.125–0.25 |
| Mycoplasma pneumoniae | 30 | 0.25 | 0.06–0.25 |
| Legionella spp. | 100 | 8 | 0.5–8 |
| Source: Data compiled from Townsend ML, et al., 2011.[5] |
Table 2: this compound Susceptibility Breakpoints for Selected Pathogens (FDA & EUCAST)
| Organism | FDA Breakpoint (mg/L) | EUCAST Breakpoint (mg/L) |
| Susceptible ≤ | Resistant > | |
| Enterobacteriaceae | 2 | 8 |
| Streptococcus pneumoniae | 0.06 | - |
| Note: Breakpoints can vary and are subject to updates. Researchers should consult the latest guidelines from regulatory bodies like the FDA, CLSI, and EUCAST.[6][7] |
Clinical Efficacy in Community-Acquired Pneumonia
Two large Phase III clinical trials demonstrated that intravenous this compound (100 mg initial dose, then 50 mg every 12 hours) was non-inferior to levofloxacin for the treatment of hospitalized patients with CAP.[1][2]
Table 3: Clinical Cure Rates in Phase III CAP Trials (this compound vs. Levofloxacin)
| Patient Population | This compound Cure Rate (%) | Levofloxacin Cure Rate (%) |
| Clinically Evaluable (CE) | 89.7 | 86.3 |
| Clinical Modified Intent-to-Treat (m-ITT) | 81.0 | 79.7 |
| Source: Data from combined results of two Phase III studies.[1][2] |
A descriptive analysis of pooled data from these trials also showed this compound to be effective in treating CAP caused by atypical pathogens (Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila).[8] For patients with atypical-only infections, clinical cure rates in the microbiologically modified intent-to-treat (m-mITT) population were 94.3% for this compound and 93.1% for levofloxacin.[8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
Bacterial isolates of CAP pathogens
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in CAMHB across the wells of a 96-well plate to achieve a final concentration range (e.g., 16 µg/mL to 0.015 µg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial isolate on an appropriate agar plate. Select several colonies and suspend them in saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Whole-Genome Sequencing (WGS) to Identify Resistance Mutations
This protocol outlines the general steps for identifying this compound resistance mutations in S. pneumoniae, as suggested by studies on induced resistance.[9]
Objective: To identify genetic mutations associated with this compound resistance.
Materials:
-
This compound-susceptible and resistant bacterial isolates
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Isolate Selection: Select both a parental susceptible strain and a this compound-resistant mutant (which can be generated through serial passage in increasing concentrations of this compound).
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible and resistant isolates using a commercial kit.
-
Library Preparation and Sequencing: Prepare DNA libraries according to the manufacturer's protocol for the chosen NGS platform. Sequence the genomes to achieve sufficient coverage (e.g., >30x).
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant strain to the genome of the susceptible parent strain (or a reference genome).
-
Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Annotate the identified mutations to determine the affected genes (e.g., ribosomal protein genes rpsJ, rpsC, or 16S rRNA genes).[9][10]
-
-
Confirmation: If desired, confirm the role of identified mutations in conferring resistance through techniques like DNA transformation of the mutated gene into a susceptible strain.
Mechanism of Action and Resistance
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds with high affinity to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This action effectively halts the elongation of polypeptide chains.[3]
In Streptococcus pneumoniae, resistance to this compound is not typically mediated by efflux pumps, which is a common mechanism in Gram-negative bacteria.[9][10] Instead, resistance arises from mutations in ribosomal components.[9] Studies have identified mutations in genes encoding ribosomal proteins S10 (rpsJ) and S3 (rpsC), as well as in the 16S ribosomal RNA, which are directly involved in this compound binding.[9][10]
Caption: this compound's mechanism of action and resistance in S. pneumoniae.
Conclusion
This compound remains a valuable agent for studying and potentially treating community-acquired pneumonia, demonstrating robust in vitro activity and clinical efficacy comparable to standard-of-care fluoroquinolones.[1][11] Its utility is particularly noted against resistant pathogens.[1] Researchers investigating this compound should employ standardized susceptibility testing methods and consider genomic approaches to monitor for the emergence of resistance, which in S. pneumoniae is primarily associated with ribosomal mutations.[9] While effective, it is important to note that this compound is generally considered a bacteriostatic agent and may not be the preferred choice for all patients, especially those with severe forms of CAP.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential role of this compound in the treatment of community-acquired bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Induced this compound resistance in Streptococcus pneumoniae mutants reveals mutations in ribosomal proteins and rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tigecycline Dosage for Severe Infections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigecycline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing regimen for this compound in adults?
The standard dosage for this compound is an initial intravenous (IV) dose of 100 mg, followed by 50 mg every 12 hours.[1][2][3] The infusion should be administered over approximately 30 to 60 minutes.[1][2] The duration of treatment typically ranges from 5 to 14 days, depending on the severity and location of the infection.[1][4]
Q2: When should a high-dose this compound regimen be considered?
A high-dose (HD) regimen, often a 200 mg loading dose followed by 100 mg every 12 hours, is increasingly used for severe infections in critically ill patients.[5][6] This approach is considered for infections caused by less susceptible pathogens or when treating infections in specific sites where achieving adequate drug concentrations is challenging, such as in ventilator-associated pneumonia (VAP).[6][7] Studies suggest that high-dose this compound may lead to better clinical outcomes and microbiological eradication in severe infections without a significant increase in adverse events.[8][9][10]
Q3: How should this compound dosage be adjusted for patients with hepatic or renal impairment?
-
Hepatic Impairment: No dosage adjustment is necessary for patients with mild to moderate hepatic impairment (Child-Pugh A and B).[1][2] For patients with severe hepatic impairment (Child-Pugh C), the standard loading dose of 100 mg should be followed by a reduced maintenance dose of 25 mg every 12 hours.[1][2][4] These patients should be monitored closely for treatment response.[1][2]
-
Renal Impairment: No dosage adjustment is required for patients with renal impairment, including those undergoing hemodialysis.[1][3]
Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound efficacy?
The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered the primary PK/PD index associated with this compound efficacy.[11][12] The specific target AUC/MIC ratio can vary depending on the type of infection:
-
Complicated Skin and Soft-Tissue Infections (cSSTI): AUC/MIC > 17.9[5][13]
-
Complicated Intra-Abdominal Infections (cIAI): AUC/MIC > 6.96[5][13]
Troubleshooting Guides
Issue 1: Suboptimal clinical response despite standard this compound dosage.
Possible Causes:
-
High MIC of the pathogen: The infecting organism may have a higher minimum inhibitory concentration (MIC) for this compound, rendering the standard dose insufficient to achieve the target AUC/MIC.
-
Infection site: In certain deep-seated infections or those within compartments with poor drug penetration, standard doses may not achieve therapeutic concentrations.
-
Patient's physiological state: Critical illness can alter drug pharmacokinetics, potentially leading to lower than expected drug exposure.
Troubleshooting Steps:
-
Review Microbiology Data: Determine the MIC of the isolated pathogen for this compound.
-
Consider Therapeutic Drug Monitoring (TDM): If available, measure this compound plasma concentrations to assess if the patient is achieving the target AUC.
-
Evaluate High-Dose Regimen: For severe infections and pathogens with elevated MICs, consider switching to a high-dose regimen (e.g., 200 mg loading dose, then 100 mg every 12 hours).[6]
-
Combination Therapy: For difficult-to-treat pathogens, combination therapy with another active antimicrobial agent may be necessary.
Issue 2: Development of adverse events during this compound therapy.
Common Adverse Events:
-
Gastrointestinal: Nausea and vomiting are the most common adverse effects, typically occurring in the first 1-2 days of therapy and are usually mild to moderate in severity.[1]
-
Hepatic: Increases in total bilirubin, prothrombin time, and transaminases can occur.[1]
-
Pancreatitis: Acute pancreatitis, including fatal cases, has been reported.[1]
Troubleshooting and Management:
-
Nausea and Vomiting: Administering the infusion slowly over 60 minutes may help. Antiemetic agents can be considered for symptomatic relief.
-
Hepatic Dysfunction: Monitor liver function tests regularly during therapy.[2] If significant abnormalities develop, evaluate the risk/benefit of continuing this compound.[1]
-
Suspected Pancreatitis: If a patient develops clinical symptoms or laboratory abnormalities suggestive of pancreatitis, this compound should be discontinued.[1]
Data Presentation
Table 1: Comparison of Standard-Dose vs. High-Dose this compound Regimens
| Parameter | Standard Dose | High Dose |
| Loading Dose | 100 mg IV | 200 mg IV |
| Maintenance Dose | 50 mg IV every 12 hours | 100 mg IV every 12 hours |
| Indications | Complicated skin and intra-abdominal infections, community-acquired pneumonia[3][4] | Severe infections, infections due to less susceptible pathogens, critically ill patients[5][6] |
| Reported Clinical Cure Rate | Variable, may be lower in severe infections | Generally higher in severe infections[6][8][10] |
| Reported Microbiological Eradication | Variable | Generally higher in severe infections[8][9][10] |
Table 2: this compound Dosage Adjustments in Special Populations
| Population | Recommended Dosage Adjustment |
| Severe Hepatic Impairment (Child-Pugh C) | 100 mg loading dose, then 25 mg every 12 hours[1][2][4] |
| Mild to Moderate Hepatic Impairment | No adjustment needed[1][2] |
| Renal Impairment (including hemodialysis) | No adjustment needed[1][3] |
| Pediatric (8 to <12 years) | 1.2 mg/kg every 12 hours (max 50 mg every 12 hours)[4] |
| Pediatric (12 to <18 years) | 50 mg every 12 hours[4] |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of this compound
Objective: To determine this compound plasma concentrations to ensure therapeutic targets are met and to guide dosage adjustments.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Collection: Collect trough blood samples (just before the next dose) at steady-state (typically after 2-3 days of therapy).
-
Sample Processing:
-
Centrifuge the blood sample to separate plasma.
-
Precipitate plasma proteins using a suitable agent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the processed sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid) to separate this compound from other plasma components.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific precursor-to-product ion transitions for this compound and an internal standard for quantification.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the this compound concentration in the patient sample based on the calibration curve.
-
Visualizations
Caption: Experimental workflow for a clinical study comparing standard vs. high-dose this compound.
Caption: Logical decision pathway for selecting an appropriate this compound dosage regimen.
Caption: Relationship between this compound pharmacokinetics, pharmacodynamics, and clinical efficacy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. Tygacil (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Pharmacokinetics of high-dose this compound in critically ill patients with severe infections | SRLF [srlf.org]
- 6. High dose this compound in critically ill patients with severe infections due to multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse events of high-dose this compound in the treatment of ventilator-associated pneumonia due to multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. core.ac.uk [core.ac.uk]
- 9. Effectiveness and Safety of High Dose this compound for the Treatment of Severe Infections: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of high-dose this compound for the treatment of infectious diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Impact of medium freshness on Tigecycline MIC testing results
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of medium freshness on tigecycline Minimum Inhibitory Concentration (MIC) testing results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC results higher or more variable than expected?
A1: Inconsistent or elevated this compound MIC values are frequently linked to the age of the Mueller-Hinton Broth (MHB) used for testing.[1][2] this compound is susceptible to oxidation, and the amount of dissolved oxygen in aged MHB can lead to degradation of the drug, resulting in falsely elevated MICs.[2][3][4] Studies have shown a reproducible 1- to 3-dilution increase in this compound MICs when using aged media compared to freshly prepared media.[1]
Q2: What is the mechanism behind the effect of medium age on this compound activity?
A2: The increased dissolved oxygen in aged broth contributes to the oxidation of this compound.[3][5] High-pressure liquid chromatography (HPLC) analysis has demonstrated that an oxidative by-product of this compound accumulates to a much greater extent in aged media (25.1%) compared to fresh media (3.5%) after 24 hours.[1][2][4] This degradation reduces the concentration of active this compound, leading to higher apparent MICs.
Q3: How "fresh" does the medium need to be for accurate this compound MIC testing?
A3: For reliable and reproducible results, it is strongly recommended to use Mueller-Hinton Broth that is freshly prepared, ideally less than 12 hours old.[1][2][6] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend that the medium be prepared fresh on the day of use.[7]
Q4: Are other tetracycline-class antibiotics affected by medium age in the same way?
A4: Studies have shown that while this compound MICs are significantly affected by the age of the medium, the MICs of other tetracyclines, such as minocycline and tetracycline, do not show the same variability.[1][8]
Q5: Can I use aged media if I take certain precautions?
A5: Yes, it is possible to mitigate the effects of aged media. Supplementing the broth with a biocatalytic oxygen-reducing agent, such as Oxyrase, can prevent the oxidation of this compound and yield MICs comparable to those obtained with fresh medium.[1][2][6][8] Storing and aging the medium under anaerobic conditions has also been shown to produce results similar to fresh media.[1][2][6] Additionally, steaming aged broth to degas it before use can also abrogate the effect.[3][5]
Troubleshooting Guide
Issue: Inconsistent or Elevated this compound MICs
This guide will help you troubleshoot common issues related to this compound MIC testing.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Quantitative Data Summary
The following tables summarize the quantitative impact of medium freshness on this compound MIC testing.
Table 1: Effect of Medium Age on this compound MICs for CLSI QC Strains
| Medium Condition | This compound MIC Range (μg/mL) |
| Fresh MHB (<12 h old) | 0.03 - 0.25 |
| Aged MHB | 0.12 - 0.5 |
| Aged MHB + Oxyrase | 0.03 - 0.25 |
| MHB Aged Anaerobically | 0.03 - 0.12 |
Data sourced from multiple studies.[1][2][4][6][8]
Table 2: this compound Oxidation in Fresh vs. Aged Media
| Medium | Percentage of Oxidative By-product (after 24h) |
| Fresh MHB | 3.5% |
| Aged MHB | 25.1% |
Data from HPLC analysis.[1][2][4]
Experimental Protocols & Methodologies
1. Broth Microdilution (BMD) for this compound MIC
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) methodology, with modifications to account for this compound's instability.
-
Medium Preparation : Prepare cation-adjusted Mueller-Hinton Broth (MHB) on the day of use (must be <12 hours old).[1] For comparative studies, aged MHB can be prepared and stored at room temperature or 4°C for various lengths of time (e.g., 7, 14, 21, 28 days).[1]
-
This compound Plate Preparation : Prepare serial twofold dilutions of this compound in the appropriate MHB (fresh, aged, or supplemented) in 96-well microtiter plates.
-
Inoculum Preparation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation : Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
2. HPLC Analysis of this compound Degradation
-
Sample Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in fresh MHB and aged MHB.[4] Prepare a control solution in distilled water. Incubate the solutions at room temperature for 24 hours, protected from light.[4][9]
-
Chromatography : Analyze the samples using a reverse-phase C18 column.[9]
-
Mobile Phase : A common mobile phase consists of acetonitrile and monosodium phosphate with an ion-pairing agent like 1-octanesulfonic acid, with the pH adjusted to approximately 3.0.[9]
-
Detection : Use UV detection at a wavelength of 244 or 350 nm.[9]
-
Analysis : Compare the chromatograms of this compound in fresh and aged media. The degradation product typically appears as an early-eluting peak relative to the intact this compound peak.[1][4] Calculate the peak areas to determine the relative percentage of the oxidized product.[1][4]
Visualization of the Underlying Mechanism
The following diagram illustrates the relationship between medium age, oxygen content, and the resulting impact on this compound MICs.
Caption: Impact of medium age on this compound stability and MIC results.
References
- 1. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound MIC testing by broth dilution requires use of fresh medium or addition of the biocatalytic oxygen-reducing reagent oxyrase to standardize the test method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of medium type, age and aeration on the MICs of this compound and classical tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Tigecycline susceptibility testing
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in tigecycline susceptibility testing. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our this compound Minimum Inhibitory Concentration (MIC) results. What are the common causes?
A1: Variability in this compound MIC results is a well-documented issue primarily stemming from the antibiotic's inherent instability in solution.[1][2] this compound is susceptible to oxidation, which is accelerated by the presence of dissolved oxygen in the testing medium.[1][3] Key factors contributing to this variability include the age of the culture medium, the specific testing methodology employed, and the manufacturer of the media.[4][5][6]
Q2: Why is the age of the Mueller-Hinton Broth (MHB) so critical for this compound testing?
A2: The age of the MHB is a critical factor because the amount of dissolved oxygen in the broth increases over time during storage.[1] This increased oxygen content leads to accelerated oxidative degradation of this compound.[1][3] Consequently, testing in aged media results in falsely elevated MIC values, as the effective concentration of active this compound is reduced.[1] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend using freshly prepared MHB (not more than 12 hours old) for broth microdilution testing.[7]
Q3: Can we use commercially prepared, frozen, or aged microdilution panels for this compound susceptibility testing?
A3: The use of aged or pre-prepared microdilution panels is a primary source of variability and is strongly discouraged unless specific measures are taken to mitigate this compound degradation.[1] Studies have consistently shown a 1- to 3-dilution increase in this compound MICs when using aged media compared to freshly prepared media.[1] If using pre-prepared panels, it is crucial to verify that the manufacturer has taken steps to ensure this compound stability, for example, by using oxygen-reducing agents in the media.
Q4: Are there differences in results between broth microdilution, disk diffusion, and Etest methods for this compound?
A4: Yes, discrepancies between methods have been reported. Broth microdilution is considered the reference method.[7] Etest MICs have been observed to be one or more dilutions lower than those obtained by broth microdilution and agar dilution.[4][5] For disk diffusion, the interpretive criteria for zone diameters have required adjustments to better correlate with reference MICs, particularly for organisms like Acinetobacter spp.[8][9][10][11]
Q5: We are following the protocol for using fresh media, but still see some variability. What else could be the issue?
A5: If you are consistently using freshly prepared media, other factors to consider include:
-
Media Manufacturer: Different brands of Mueller-Hinton agar and broth can yield different results.[4][5][6] This may be due to variations in the chemical composition, such as cation content.[5]
-
Inoculum Preparation: Ensure a standardized and correct inoculum density is used as per CLSI or EUCAST guidelines.
-
Incubation Conditions: Adhere strictly to the recommended incubation time, temperature, and atmospheric conditions.
-
Reading of Results: Subjectivity in endpoint determination can contribute to minor variability. Ensure consistent training and competency among laboratory personnel.
Troubleshooting Guides
Issue: Higher than expected this compound MICs for quality control (QC) strains.
This is a common problem and often points to issues with the drug's stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high this compound MICs.
Issue: Discrepancies between disk diffusion and broth microdilution results.
This can arise from non-optimal disk diffusion breakpoints for certain species or issues with the testing procedure.
-
Verify Interpretive Criteria: Ensure you are using the most current CLSI or EUCAST breakpoints for this compound for the specific organism being tested. Note that breakpoints can differ between these organizations and may have been updated.[12][13][14]
-
Check Agar Medium: The type and depth of the Mueller-Hinton agar can affect zone sizes. Ensure the agar depth is uniform (3-5 mm).
-
Disk Potency: Confirm that the this compound disks (15 µg) are stored correctly and are not expired.[15]
-
Inoculum Lawn: Ensure the inoculum is spread evenly to create a confluent lawn of growth. Uneven growth can lead to inaccurate zone measurements.
-
Review Organism-Specific Issues: For Acinetobacter spp., standard breakpoints for Enterobacteriaceae have shown high error rates.[9][10] Some studies suggest alternative breakpoints (e.g., ≥16 mm for susceptible) to improve correlation with MICs.[8][9][10][11]
Data Presentation
Table 1: Effect of Mueller-Hinton Broth (MHB) Age on this compound MICs (µg/mL) for QC Strains
| Quality Control Strain | Fresh MHB (<12h) MIC Range | Aged MHB (>1 week) MIC Range | Fold-Increase in MIC |
| E. coli ATCC 25922 | 0.03 - 0.12 | 0.12 - 0.5 | 2- to 3-dilution |
| S. aureus ATCC 29213 | 0.06 - 0.25 | 0.25 - 0.5 | 1- to 2-dilution |
| E. faecalis ATCC 29212 | 0.03 - 0.12 | 0.12 - 0.25 | 1- to 2-dilution |
Data compiled from studies demonstrating the impact of media age.[1][3]
Table 2: Comparison of this compound MICs (µg/mL) by Different Testing Methodologies
| Organism Group | Broth Microdilution (BMD) MIC90 | Etest MIC90 | General Observation |
| Enterobacteriaceae | 0.5 - 1 | 0.25 - 0.5 | Etest MICs trend one doubling-dilution lower than BMD.[16] |
| Acinetobacter baumannii | 1 | 2 | Etest MICs may trend higher than BMD for this species.[16] |
| Staphylococcus aureus | 0.25 | 0.25 | Good correlation, though some studies show Etest MICs slightly higher. |
MIC90 values can vary based on the specific isolate collection. This table represents general trends reported in comparative studies.[5][16]
Experimental Protocols
Protocol: Broth Microdilution (BMD) for this compound Susceptibility
This protocol is based on CLSI guidelines with specific emphasis on steps critical for this compound.
-
Media Preparation (CRITICAL STEP):
-
Prepare cation-adjusted Mueller-Hinton Broth (ca-MHB) according to the manufacturer's instructions.
-
Crucially, the broth must be used within 12 hours of preparation. [7] Do not use aged or stored broth.
-
Alternatively, aged broth may be used if supplemented with a biocatalytic oxygen-reducing agent like Oxyrase, following validated procedures.[1][3]
-
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile water). Protect the solution from light.
-
Prepare fresh on the day of use. The stability of this compound in aqueous solution is limited.[2]
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in the freshly prepared ca-MHB to achieve the desired final concentrations in the microtiter plate wells.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes, dilute this suspension in ca-MHB so that each well of the microtiter plate will receive a final inoculum of approximately 5 x 105 CFU/mL.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microdilution plate.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Factors leading to this compound degradation and MIC variability.
References
- 1. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of this compound solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 3. researchgate.net [researchgate.net]
- 4. Influence of media and testing methodology on susceptibility to this compound of Enterobacteriaceae with reported high this compound MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Disk Diffusion Breakpoints of Acinetobacter spp.: a Clinical Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicenter Studies of this compound Disk Diffusion Susceptibility Results for Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. INVESTIGATION OF this compound SUSCEPTIBILITY OF MULTIDRUG-RESISTANT ACINETOBACTER BAUMANNII ISOLATES BY DISC DIFFUSION, AGAR GRADIENT AND BROTH MICRODILUTION TESTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Strategies to Prevent Tigecycline Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent the emergence of tigecycline resistance in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vitro this compound resistance?
A1: The most common mechanisms of this compound resistance observed in vitro are:
-
Overexpression of Efflux Pumps: Primarily the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC and OqxAB in Enterobacterales and AdeABC, AdeFGH, and AdeIJK in Acinetobacter baumannii. These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.[1]
-
Ribosomal Mutations: Alterations in the 30S ribosomal subunit, the target of this compound, can reduce the binding affinity of the drug. Mutations in the rpsJ gene, which encodes the S10 ribosomal protein, have been linked to decreased this compound susceptibility.
-
Enzymatic Inactivation: The acquisition of genes encoding this compound-modifying enzymes, such as the Tet(X) family of monooxygenases, can lead to enzymatic degradation of the antibiotic.
Q2: How can I prevent the emergence of this compound resistance during my experiments?
A2: Several strategies can be employed to minimize the development of this compound resistance in vitro:
-
Maintain Appropriate Concentrations: Ensure that the concentration of this compound used in your experiments is consistently above the minimum inhibitory concentration (MIC) for the target organism. Sub-lethal concentrations can promote the selection of resistant mutants.
-
Use Combination Therapy: Combining this compound with another antibiotic can create a synergistic or additive effect, making it more difficult for resistance to develop.
-
Incorporate Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, the addition of an EPI can restore susceptibility to this compound.
-
Limit Serial Passage Experiments: Repeatedly exposing bacteria to sub-inhibitory concentrations of this compound can select for resistant mutants. If serial passage is necessary, consider using a higher starting concentration or a combination therapy approach.
Q3: What are efflux pump inhibitors (EPIs) and how do they work?
A3: Efflux pump inhibitors are compounds that block the activity of bacterial efflux pumps. By doing so, they prevent the expulsion of antibiotics like this compound from the cell, thereby increasing the intracellular drug concentration and restoring its efficacy. Common EPIs used in research settings include carbonyl cyanide 3-chlorophenylhydrazone (CCCP) and phenylalanine-arginine β-naphthylamide (PAβN).
Q4: Which antibiotics show synergy with this compound against resistant strains?
A4: Several classes of antibiotics have demonstrated synergistic or additive effects with this compound against multidrug-resistant bacteria in vitro. These include:
-
Colistin (Polymyxin E)
-
Aminoglycosides (e.g., amikacin, gentamicin)
-
Carbapenems (e.g., imipenem, meropenem)
-
Rifampicin
The choice of combination agent will depend on the bacterial species and its specific resistance profile.
Troubleshooting Guides
Issue 1: Increasing MIC of this compound in Serial Passage Experiments
| Possible Cause | Troubleshooting Step |
| Selection of resistant mutants due to sub-inhibitory drug concentrations. | 1. Verify the initial MIC of this compound for your strain. 2. Increase the starting concentration of this compound in your experiment to at least 4x MIC. 3. Consider adding a synergistic antibiotic (see Table 1) to the culture medium. |
| Overexpression of efflux pumps. | 1. Perform an efflux pump inhibition assay (see Experimental Protocol 3) to determine if an EPI restores susceptibility. 2. If efflux is confirmed, consider incorporating a suitable EPI in your future experiments. |
| Development of ribosomal mutations. | 1. Sequence the rpsJ gene of the resistant isolate to identify potential mutations. 2. If mutations are present, this indicates target modification as the resistance mechanism. |
Issue 2: Inconsistent Results in this compound Susceptibility Testing
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in solution. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -70°C for long-term use and avoid repeated freeze-thaw cycles. 3. Use freshly prepared Mueller-Hinton broth (less than 12 hours old) for broth microdilution assays. |
| Inoculum size variability. | 1. Standardize the inoculum preparation to a 0.5 McFarland turbidity standard. 2. Ensure consistent final inoculum density in all wells of the MIC plate. |
| Variation in incubation conditions. | 1. Maintain a consistent incubation temperature of 35 ± 2°C. 2. Ensure a consistent incubation time of 16-20 hours for aerobic bacteria. |
Data Presentation
Table 1: In Vitro Synergy of this compound with Other Antibiotics
| Combination | Organism(s) | Synergy Rate (% of isolates) | Fractional Inhibitory Concentration Index (FICI) |
| This compound + Colistin | Acinetobacter baumannii | 2.0% - 67.4% | Additive to Synergistic |
| This compound + Imipenem | Enterobacter cloacae | 75% | Synergistic |
| This compound + Ceftazidime/avibactam | Enterobacter cloacae | 75% | Synergistic |
| This compound + Amikacin | Klebsiella pneumoniae | 8.2% | Additive to Synergistic |
| This compound + Gentamicin | Klebsiella pneumoniae | 8.2% | Additive to Synergistic |
Note: Synergy is typically defined as an FICI of ≤ 0.5. Additive/indifference is defined as an FICI of >0.5 to ≤4.0.[2][3]
Table 2: Effect of Efflux Pump Inhibitors on this compound MIC
| Efflux Pump Inhibitor | Organism | MIC Fold Reduction |
| CCCP | Acinetobacter baumannii | 2 to >16-fold |
| PAβN | Klebsiella pneumoniae | 2 to 8-fold |
| NMP | Klebsiella pneumoniae | 64 to 128-fold |
Experimental Protocols
Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing of this compound
-
Prepare Materials:
-
This compound stock solution (prepare fresh).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (less than 12 hours old).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
-
Procedure:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions of this compound across the plate by transferring 50 µL from each well to the next. Discard the final 50 µL from the last well.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Experimental Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare Materials:
-
This compound and the second antibiotic stock solutions.
-
CAMHB.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
-
Procedure:
-
Dispense 50 µL of CAMHB into each well.
-
Create serial dilutions of this compound along the rows (e.g., from 4x MIC to 1/16x MIC).
-
Create serial dilutions of the second antibiotic along the columns (e.g., from 4x MIC to 1/16x MIC).
-
The final volume in each well containing the antibiotic combination should be 100 µL.
-
Inoculate each well with 100 µL of a bacterial suspension of 5 x 10^5 CFU/mL.
-
Include rows and columns with each antibiotic alone to determine their individual MICs under the assay conditions.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Read the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Additive/Indifference; FICI > 4.0 = Antagonism.[2][3]
-
Experimental Protocol 3: Efflux Pump Inhibition Assay
-
Prepare Materials:
-
This compound stock solution.
-
Efflux pump inhibitor (e.g., CCCP, PAβN) stock solution.
-
CAMHB.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
-
Procedure:
-
Perform two sets of this compound MIC determinations in parallel as described in Experimental Protocol 1.
-
In the first set, use standard CAMHB.
-
In the second set, add the EPI to the CAMHB at a fixed sub-inhibitory concentration (e.g., 25 µg/mL for CCCP).
-
Incubate both plates at 35 ± 2°C for 16-20 hours.
-
Determine the MIC of this compound in the absence and presence of the EPI.
-
A four-fold or greater reduction in the this compound MIC in the presence of the EPI is indicative of efflux pump activity.
-
Visualizations
Caption: Experimental workflows for key in vitro assays.
Caption: Logical relationships of resistance prevention strategies.
Caption: Regulation of the AcrAB-TolC efflux pump.
References
Addressing Tigecycline instability in aqueous solutions for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of tigecycline in aqueous solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: Why does my reconstituted this compound solution change color from yellow/orange to green or black?
A1: A color change to green or black is a visual indicator of this compound degradation.[1][2][3] This is primarily due to oxidation. If you observe this discoloration, the solution should be discarded as its potency and safety may be compromised.
Q2: What are the primary factors that cause this compound to degrade in an aqueous solution?
A2: The main causes of this compound degradation in aqueous solutions are oxidation and epimerization.[4][5] The phenol group in this compound's structure makes it susceptible to oxidation, a process accelerated by exposure to oxygen, light, and pH values above 7.[4][5][6] Epimerization, a chemical rearrangement that reduces antibacterial activity, is more likely to occur at a lower pH.[4][7]
Q3: For how long is a reconstituted this compound solution stable?
A3: The stability of reconstituted this compound depends on the storage conditions. For the commercial formulation (Tygacil®), the reconstituted solution may be stored at room temperature (not to exceed 25°C/77°F) for up to 24 hours (up to 6 hours in the vial and the remainder in an IV bag).[1][2][8][9][10] If refrigerated at 2°C to 8°C (36°F to 46°F) immediately after reconstitution and dilution, it can be stored for up to 48 hours.[1][2][9][10]
Q4: Can I use sterile water to reconstitute this compound?
A4: No, it is not recommended to reconstitute Tygacil® with sterile water for injection.[8] The recommended diluents are 0.9% Sodium Chloride Injection, USP, 5% Dextrose Injection, USP, or Lactated Ringer's Injection, USP.[1][2][8][9][10]
Q5: How can I improve the stability of my this compound solution for a longer experiment?
A5: To enhance stability for extended experimental periods, consider adding antioxidants. A combination of ascorbic acid (3 mg/mL) and pyruvate (60 mg/mL) in a saline solution at pH 7.0, protected from light, has been shown to keep this compound stable for at least 7 days at room temperature.[4][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low or inconsistent results in bioassays. | This compound degradation leading to loss of potency. | • Prepare fresh solutions for each experiment. • If using older solutions, ensure they have been stored correctly (refrigerated and protected from light). • For long-term experiments, consider using a stabilizing formulation with antioxidants like ascorbic acid and pyruvate.[4][11] • Visually inspect the solution for any color change before use.[1][2][3] |
| Visible precipitate in the reconstituted solution. | Improper reconstitution or use of an incorrect diluent. | • Ensure the lyophilized powder is fully dissolved by gently swirling the vial.[2][8][12] • Only use recommended diluents: 0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's Injection.[1][2][8][9][10] • Do not use solutions with visible particulate matter.[1][2] |
| Rapid color change of the solution after preparation. | Exposure to light, oxygen, or high pH. | • Prepare solutions in an environment with reduced exposure to direct light. • Use freshly prepared media or buffers. • If possible, degas the solvent before use. • Ensure the final pH of the solution is not above 7.8.[5][13] For stabilization, a pH of 7.0 is recommended with antioxidants.[4][11] |
Data on this compound Stability
Table 1: Stability of this compound in Saline with and without Antioxidants at Room Temperature
| Additive (in Saline) | % this compound Remaining after 24h | % this compound Remaining after 48h |
| None | ~20% | <2% |
| Oxyrase | Not Reported | 18% |
| Pyruvate | Not Reported | 32% |
| Ascorbic Acid | Not Reported | 68% |
| Ascorbic Acid (3 mg/mL) + Pyruvate (60 mg/mL) | >90% (up to 7 days, protected from light) | >90% (up to 7 days, protected from light) |
Data sourced from Jitkova et al., 2014.[4][11]
Table 2: Stability of this compound (2 µg/mL) in Peritoneal Dialysis (PD) Solutions
| Storage Temperature | PD Solution Type | % this compound Remaining after 72h | % this compound Remaining after 216h (9 days) |
| 4°C (39°F) | 1.5% Glucose | >90% | >90% |
| 7.5% Icodextrin | >90% | >90% | |
| 1.5% Glucose (pH neutral) | >90% | >90% | |
| 25°C (77°F) | 1.5% Glucose | >90% | Not Reported |
| 7.5% Icodextrin | >90% | Not Reported | |
| 1.5% Glucose (pH neutral) | >90% | Not Reported | |
| 37°C (99°F) | 1.5% Glucose | <90% (after 8h) | Not Reported |
| 7.5% Icodextrin | <90% (after 8h) | Not Reported | |
| 1.5% Glucose (pH neutral) | <90% (after 8h) | Not Reported |
Data adapted from a study on this compound stability in different peritoneal dialysis solutions.[14]
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound (Tygacil®)
-
Aseptically add 5.3 mL of 0.9% Sodium Chloride Injection, USP, 5% Dextrose Injection, USP, or Lactated Ringer's Injection, USP to a 50 mg vial of this compound. This results in a concentration of 10 mg/mL.[1][2][8][9][10]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.[2][8][12]
-
The reconstituted solution should be a clear yellow to orange color. Discard the solution if it is green, black, or contains particulate matter.[1][2][3]
-
For further dilution, immediately withdraw the required volume of the reconstituted solution and add it to the desired volume of a compatible infusion solution to a maximum concentration of 1 mg/mL.[1][2][8]
Protocol for Stability-Indicating High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is an example of a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and experimental needs.
-
Chromatographic System:
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a final concentration within the linear range of the assay (e.g., 50-150 µg/mL).[15]
-
-
Forced Degradation Study (to validate stability-indicating nature of the method):
-
Acid Hydrolysis: Mix this compound solution with an equal volume of 1 M hydrochloric acid and heat at 50°C for 30 minutes.[14]
-
Base Hydrolysis: Mix this compound solution with an equal volume of 1 M sodium hydroxide and heat at 50°C for 30 minutes.[14]
-
Oxidation: Mix this compound solution with an equal volume of 0.5% hydrogen peroxide and heat at 50°C for 30 minutes.[14]
-
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the intact this compound peak.
-
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: Workflow for preparing a stabilized this compound solution.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking the stability barrier: a novel formulation for this compound offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. US8975242B2 - this compound compositions and methods of preparation - Google Patents [patents.google.com]
- 8. globalrph.com [globalrph.com]
- 9. drugs.com [drugs.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]
- 12. droracle.ai [droracle.ai]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Stability of this compound in Different Types of Peritoneal Dialysis Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tigecycline Administration in Animal Models of Infection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal administration of tigecycline in animal models of infection. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in animal models?
A1: In animal studies, this compound is typically administered via intravenous (IV) infusion.[1] This is due to its low oral bioavailability.[1] Subcutaneous injections have also been used in some murine models.[2]
Q2: How stable is this compound in solution and what are the proper storage conditions?
A2: this compound is relatively unstable after reconstitution and is susceptible to oxidation, particularly at a pH greater than 7.[3] Reconstituted solutions should be used promptly. For clinical use, it is recommended to store the reconstituted solution at room temperature for up to 6 hours and for an additional 18 hours after dilution in an intravenous bag.[4][5] The reconstituted solution should be yellow to orange; any change in color to green or black indicates degradation, and the solution should be discarded.[6] Studies have shown that additives like pyruvate and ascorbic acid can enhance stability.[3][4][7]
Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound in common animal models?
A3: this compound generally exhibits a low total clearance, a large volume of distribution, and a long elimination half-life in animals.[1] The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered the most predictive PK/PD index for this compound's efficacy.[8] However, in some models, the time that the free drug concentration remains above the MIC (%fT>MIC) has also been shown to be a predictor of efficacy.[2]
Q4: Are there known species-specific differences in this compound's pharmacokinetics?
A4: Yes, there are notable differences. For instance, the elimination half-life of this compound is approximately 1-2 hours in mice, whereas in humans, it is around 40 hours.[9] The volume of distribution and clearance rates also vary across species such as rats, dogs, and rabbits.[1][10] These differences are critical when extrapolating findings from animal models to humans.
Q5: What are the common adverse effects of this compound observed in animal studies?
A5: Similar to other tetracycline-class antibiotics, this compound can cause bone discoloration.[9] In rats and dogs, preclinical studies have reported decreased white and red blood cell counts, bone marrow hypocellularity, and reductions in fetal weight with an increased incidence of minor skeletal abnormalities.[11] In some rat studies, co-administration with other nephrotoxic drugs like gentamicin has been shown to enhance renal damage.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Experimental Outcomes
Symptoms:
-
Inconsistent therapeutic efficacy between animals in the same treatment group.
-
Wide variations in plasma drug concentrations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Drug Instability | Prepare this compound solutions fresh for each experiment and protect them from light.[3] Consider using stabilizing agents such as pyruvate if solutions need to be stored.[4] Verify the pH of the final formulation. |
| Inaccurate Dosing | Ensure precise calculation of doses based on individual animal body weight. Use calibrated equipment for drug administration. |
| Development of Resistance | The emergence of resistance during treatment can lead to therapeutic failure.[13] This can be mediated by the upregulation of efflux pumps.[14][15] Consider collecting samples for susceptibility testing before and after treatment to monitor for changes in MIC. |
| Animal Health Status | Underlying health conditions can affect drug metabolism and distribution. Ensure all animals are healthy and free of other infections before starting the experiment. |
Issue 2: Adverse Events Observed in Study Animals
Symptoms:
-
Lethargy, weight loss, or reduced food and water intake.
-
Gastrointestinal issues such as diarrhea.
-
Injection site reactions (inflammation, pain).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Drug Toxicity | Nausea and vomiting are common side effects.[16] Monitor animals closely after administration. If severe reactions occur, consider adjusting the dose or the infusion rate. |
| Injection Site Irritation | Administer the infusion slowly over the recommended time (e.g., 30-60 minutes) to minimize local irritation.[17] Ensure the drug is properly diluted to the final recommended concentration. |
| Hepatic or Renal Effects | This compound administration can be associated with elevations in liver enzymes and, in some contexts, can contribute to renal issues.[12] Monitor relevant blood markers if toxicity is suspected. Dose adjustments may be necessary for animals with pre-existing severe hepatic impairment.[9] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Dose | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (h) | Protein Binding (%) | Reference |
| Mouse | 3 mg/kg | SC | 0.42 | 0.68 | 1.05 | 59 | [1][9] |
| 48 mg/kg | SC | 11.1 | 36.5 | 2.34 | 59 | [1][9] | |
| Rat | 12 mg/kg/day | IV | - | 28 | - | ~80-90 | [18] |
| Rabbit | 7 mg/kg | IV | - | - | 3.3 - 3.6 | ~80-90 | [10][18] |
| Dog | - | IV | - | - | - | ~80-90 | [18] |
Note: Pharmacokinetic parameters can vary significantly based on the experimental model, analytical methods, and animal strain.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Pharmacodynamic Evaluation
This protocol is adapted from studies evaluating the efficacy of this compound.[1][2]
-
Animal Preparation: Use neutropenic mice to minimize the influence of the host immune system on bacterial clearance. Neutropenia can be induced by cyclophosphamide injections.
-
Infection: Inoculate the thigh muscle of each mouse with a standardized suspension of the bacterial strain of interest (e.g., Streptococcus pneumoniae or Staphylococcus aureus).
-
This compound Administration: Initiate treatment at a defined time point post-infection (e.g., 2 hours). Administer this compound via subcutaneous or intravenous routes at various dosing regimens.
-
Sample Collection: At the end of the study period (e.g., 24 hours), euthanize the mice and aseptically remove the thigh muscle.
-
Bacterial Load Quantification: Homogenize the thigh tissue and perform serial dilutions for plating on appropriate agar media. Incubate the plates and count the colony-forming units (CFU) to determine the bacterial load per gram of tissue.
-
Data Analysis: Correlate the administered this compound dose and the resulting pharmacokinetic parameters (from satellite animal groups) with the reduction in bacterial load to determine the pharmacodynamic index that best predicts efficacy (e.g., %fT>MIC or fAUC/MIC).
Protocol 2: Preparation of Stabilized this compound Solution
This protocol is based on findings from studies on enhancing this compound stability.[3][7]
-
Reagent Preparation: Prepare stock solutions of L-ascorbic acid (e.g., 30 mg/mL) and sodium pyruvate (e.g., 600 mg/mL) in saline (0.9% NaCl).
-
This compound Reconstitution: Reconstitute lyophilized this compound powder with saline to a stock concentration (e.g., 10 mg/mL).
-
Stabilized Formulation: To prepare a 1 mg/mL stabilized this compound solution, combine the appropriate volumes of the this compound stock, ascorbic acid stock (to a final concentration of 3 mg/mL), and pyruvate stock (to a final concentration of 60 mg/mL) in saline.
-
pH Adjustment: Adjust the pH of the final solution to 7.0 using sterile sodium hydroxide or hydrochloric acid.
-
Storage and Handling: Protect the solution from light by wrapping the container in aluminum foil. Store at room temperature for short-term use as defined by stability studies.
-
Quality Control: Before administration, visually inspect the solution for any color change or precipitation.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tygacil (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies with this compound in bacterial growth medium and impact of stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Frontiers | Characterization of this compound Resistance Among this compound Non-susceptible Klebsiella pneumoniae Isolates From Humans, Food-Producing Animals, and in vitro Selection Assay [frontiersin.org]
- 7. A novel formulation of this compound has enhanced stability and sustained antibacterial and antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Pharmacokinetics of this compound after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Gentamicin-Combined Treatment Enhances Renal Damage: Oxidative Stress, Inflammatory Reaction, and Apoptosis Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. The this compound resistance mechanisms in Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular mechanisms of this compound-resistance among Enterobacterales [frontiersin.org]
- 16. pfizermedical.com [pfizermedical.com]
- 17. Activity and Diffusion of this compound (GAR-936) in Experimental Enterococcal Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Investigating Unexpected Clinical Failures of Tigecycline Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and investigating unexpected clinical failures of tigecycline therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to unexpected clinical failures of this compound?
A1: Unexpected clinical failures of this compound are primarily attributed to the development of bacterial resistance. The most commonly reported mechanisms include:
-
Efflux Pump Overexpression : Bacteria actively transport this compound out of the cell, preventing it from reaching its ribosomal target. This is a major resistance mechanism in many Gram-negative bacteria like Acinetobacter baumannii, Klebsiella pneumoniae, and Salmonella enterica.[1][2][3][4][5][6][7][8][9][10]
-
Ribosomal Alterations : Mutations in the 30S ribosomal subunit, the target of this compound, can reduce the drug's binding affinity. This includes mutations in the 16S rRNA and ribosomal proteins, such as S10 (encoded by the rpsJ gene).[1][11][12]
-
Enzymatic Inactivation : The emergence of mobile resistance genes, particularly tet(X) and its variants, poses a significant threat. These genes encode enzymes that chemically modify and inactivate this compound.[6][13][14][15][16][17]
-
Ribosomal Protection Proteins (RPPs) : Proteins like Tet(M) can bind to the ribosome and dislodge this compound from its target site, allowing protein synthesis to continue.[18][19]
-
Heteroresistance : This phenomenon occurs when a seemingly susceptible bacterial population contains a small, resistant subpopulation. Under this compound pressure, this subpopulation can be selected for, leading to treatment failure.[1][2][4][20]
Q2: My bacterial isolate shows susceptibility to this compound in vitro, but the treatment failed in our animal model. What could be the cause?
A2: This discrepancy can be due to several factors:
-
Heteroresistance : Standard antimicrobial susceptibility testing (AST) may not detect a small subpopulation of resistant bacteria.[1][20] We recommend performing a population analysis profile (PAP) to investigate this.
-
In vivo induction of resistance : The expression of resistance mechanisms, such as efflux pumps, can be induced or upregulated during in vivo growth conditions, which are not replicated in standard in vitro tests.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) issues : this compound exhibits low serum concentrations.[21] If the infection is in a site where this compound penetration is poor, the drug concentration may not be sufficient to inhibit bacterial growth, even if the isolate is susceptible in vitro.
-
This compound instability : this compound is susceptible to oxidation, which can lead to its degradation and reduced efficacy.[22] Ensure proper handling and formulation of the drug for your experiments.
Q3: We have identified a this compound-resistant strain. How can we determine the mechanism of resistance?
A3: A step-by-step approach is recommended:
-
Efflux Pump Activity Assay : Use an efflux pump inhibitor (EPI) like Phe-Arg-β-naphthylamide (PAβN) to see if it restores this compound susceptibility. A significant decrease in the minimum inhibitory concentration (MIC) in the presence of the EPI suggests efflux pump involvement.[2]
-
Gene Expression Analysis : Quantify the expression levels of known efflux pump genes (e.g., acrB, adeB, oqxB) and their regulators (e.g., ramA, marA) using quantitative real-time PCR (qRT-PCR).[3][5]
-
Sequencing :
-
Sequence the genes encoding efflux pump regulators (ramR, acrR, adeRS) to identify mutations that may lead to their overexpression.[3][5]
-
Sequence the rpsJ gene and the 16S rRNA genes to detect mutations associated with ribosomal target modification.[1][12]
-
Screen for the presence of mobile resistance genes like tet(X) using PCR.[13][14]
-
-
Whole-Genome Sequencing (WGS) : For a comprehensive analysis, especially if the above steps do not yield a clear mechanism, WGS can identify novel resistance determinants and mutations.
Troubleshooting Guides
Problem: Inconsistent MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This compound is unstable in solution and susceptible to oxidation.[22] Prepare fresh stock solutions for each experiment and protect them from light. |
| Inoculum Effect | Variations in the initial bacterial density can affect MIC results. Standardize your inoculum preparation meticulously. |
| Media Composition | The composition of the growth medium can influence the expression of resistance genes. Use cation-adjusted Mueller-Hinton broth for susceptibility testing. |
| Reader/Visual Interpretation Error | Trailing endpoints can make MIC determination difficult. Read plates at a consistent time point and have a second researcher confirm the results. |
Problem: Efflux pump inhibitor (EPI) assay is not showing a reduction in MIC.
| Possible Cause | Troubleshooting Step |
| Non-Efflux Mediated Resistance | The resistance mechanism may not be due to efflux pumps. Proceed to investigate other mechanisms like target site mutation or enzymatic inactivation. |
| EPI is Ineffective for the Specific Pump | Not all EPIs are effective against all efflux pumps. Consider using a different EPI or a combination of EPIs. |
| EPI Concentration is Suboptimal | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial species. |
Quantitative Data Summary
Table 1: Common Efflux Pumps and Regulators Implicated in this compound Resistance
| Efflux Pump | Regulator(s) | Commonly Affected Genera | Fold-Increase in Gene Expression in Resistant Isolates (Range) |
| AcrAB-TolC | ramA, ramR, acrR, marA, soxS | Klebsiella, Escherichia, Salmonella, Enterobacter | ramA: 8.6 to 368.4-foldacrB: 5.4 to 272.7-fold[3][5] |
| AdeABC | adeRS | Acinetobacter | adeB: Up to 25-fold[7] |
| OqxAB | rarA | Klebsiella | oqxB: 10 to 672.7-fold[3] |
| SdeXY-HasF | - | Serratia | Upregulation associated with resistance[10] |
Table 2: this compound MICs for Strains with Different Resistance Mechanisms
| Bacterial Species | Resistance Mechanism | This compound MIC Range (μg/mL) |
| Acinetobacter spp. | tet(X3), tet(X6) | 4 - 16[14] |
| Escherichia coli | tet(X4) | 8 - 32[16] |
| Klebsiella pneumoniae | ramR and/or acrR mutations | ≥8[5] |
| Acinetobacter baumannii | AdeABC overexpression | Up to 24[7] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound MIC with an Efflux Pump Inhibitor
-
Prepare Bacterial Inoculum : Culture the bacterial isolate overnight on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of 5 x 10^5 CFU/mL.
-
Prepare this compound and EPI Plates : In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in CAMHB. In a separate plate, prepare the same dilutions of this compound in CAMHB supplemented with a sub-inhibitory concentration of the EPI (e.g., 20 µg/mL PAβN).
-
Inoculation : Add 50 µL of the bacterial inoculum to each well of both plates.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth. A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
-
Bacterial Culture and RNA Extraction : Grow the test isolate and a susceptible control strain to the mid-logarithmic phase in CAMHB. Extract total RNA using a commercial RNA purification kit.
-
DNase Treatment and cDNA Synthesis : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize cDNA using a reverse transcription kit with random primers.
-
qRT-PCR : Perform qRT-PCR using primers specific for the target efflux pump genes (e.g., acrB, adeB), regulatory genes (e.g., ramA), and a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Data Analysis : Calculate the relative expression of the target genes in the resistant isolate compared to the susceptible control using the 2-ΔΔCt method.
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: Major mechanisms of this compound resistance.
Caption: RamA-mediated regulation of AcrAB-TolC efflux pump.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Efflux Pump Overexpression Contributes to this compound Heteroresistance in Salmonella enterica serovar Typhimurium [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Efflux Pump Overexpression Contributes to this compound Heteroresistance in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound Resistance among Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular mechanisms of this compound-resistance among Enterobacterales [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | The this compound resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 9. Mechanisms of this compound resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Effects of Ribosomal Protein S10 Flexible Loop Mutations on Tetracycline and this compound Susceptibility of Escherichia coli [frontiersin.org]
- 13. A Mini Review on the Mechanisms of Tetracycline Resistance in Bacterial Species [scirp.org]
- 14. Overcoming tet(X)-harboring this compound resistance: a study on the efficacy of this compound-apramycin combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of novel tetracycline resistance gene tet(X14) and its co-occurrence with tet(X2) in a this compound-resistant and colistin-resistant Empedobacter stercoris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | Distribution and spread of this compound resistance gene tet(X4) in Escherichia coli from different sources [frontiersin.org]
- 18. Molecular mechanisms of this compound-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ribosome Protection Proteins—“New” Players in the Global Arms Race with Antibiotic-Resistant Pathogens [mdpi.com]
- 20. This compound Heteroresistance and Resistance Mechanism in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluating Risk Factors for Clinical Failure Among this compound-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Role of Efflux Pumps in Tigecycline Resistance
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guides for experiments related to the role of efflux pumps in low-level tigecycline resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of low-level this compound resistance in Gram-negative bacteria?
A1: The most common mechanism of low-level resistance to this compound is the overexpression of chromosomally encoded Resistance-Nodulation-Division (RND) family efflux pumps.[1][2] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration to sub-toxic levels.[3][4] This action prevents the antibiotic from reaching its target, the 30S ribosomal subunit, thereby conferring resistance.
Q2: Which specific efflux pumps are most frequently implicated in this compound resistance?
A2: The specific pumps vary by organism:
-
In Acinetobacter baumannii , the AdeABC efflux pump is a primary contributor to reduced this compound susceptibility.[5][6] Other pumps like AdeFGH and AdeIJK may also play a role.[7][8]
-
In Enterobacterales such as Klebsiella pneumoniae and Escherichia coli , the AcrAB-TolC system is the most well-characterized pump responsible for this compound efflux.[9][10][11] The OqxAB pump has also been implicated.[4][12]
-
In Pseudomonas aeruginosa , the MexXY-OprM efflux system has been shown to mediate intrinsic resistance to this compound.[13]
Q3: How does the overexpression of these efflux pumps occur?
A3: Overexpression is typically not due to mutations in the pump genes themselves, but rather in the genes that regulate their expression.[1] Mutations, including point mutations or insertions/deletions, in local or global regulatory genes can lead to the constitutive high-level expression of the pump operons.[9]
-
For AdeABC in A. baumannii, mutations in the two-component regulatory system genes, adeS and adeR, are frequently observed.[5][6]
-
For AcrAB-TolC in Enterobacterales, mutations often occur in regulatory genes such as ramR, acrR, marA, and soxS.[4][11][12] Loss-of-function mutations in repressor genes like ramR and acrR lead to the de-repression and subsequent overexpression of the pump.[12]
Q4: Why is investigating low-level resistance important?
A4: While the level of resistance conferred by efflux pump overexpression alone may not always exceed clinical breakpoints, it is a critical first step.[14] This low-level resistance allows bacteria to survive in the presence of the antibiotic, providing an opportunity to acquire additional, higher-level resistance mechanisms, such as mutations in the antibiotic's target site (e.g., the rpsJ gene).[14][15]
Q5: How can I experimentally determine if efflux pumps are causing the this compound resistance I observe?
A5: A multi-step approach is recommended:
-
Phenotypic Assay: Perform a Minimum Inhibitory Concentration (MIC) test in the presence and absence of an efflux pump inhibitor (EPI). A four-fold or greater reduction in the this compound MIC when the EPI is present strongly suggests the involvement of an active efflux pump.[5][7]
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the primary efflux pump component genes (e.g., adeB, acrB) and their key regulators (e.g., adeR, ramA). A significant increase in expression compared to a susceptible control strain supports the hypothesis.[5][16]
-
Genetic Analysis: Sequence the regulatory genes associated with the suspected efflux pump to identify mutations that could be responsible for overexpression.[6][9]
Troubleshooting Guides
Problem: My this compound MIC results are inconsistent or not reproducible.
-
Possible Cause 1: this compound Degradation. this compound is susceptible to oxidation, which can lead to a loss of potency and artificially high MIC values.
-
Possible Cause 2: Methodological Variation. this compound susceptibility testing is challenging, and different methods can yield different results.[18]
Problem: The efflux pump inhibitor (EPI) assay did not show a significant MIC reduction, but I still suspect efflux is involved.
-
Possible Cause 1: EPI Specificity/Potency. The chosen EPI may not be effective against the specific pump in your organism. For example, some inhibitors work better for A. baumannii while others are more effective in K. pneumoniae.[17]
-
Possible Cause 2: Multiple Resistance Mechanisms. The resistance may be multifactorial. Efflux could be contributing, but another mechanism (e.g., a tet(X) gene or a ribosomal mutation) may be the dominant factor, masking the effect of the EPI.[3]
Problem: qRT-PCR results show no overexpression of the usual pump genes (e.g., acrB, adeB), but the phenotype suggests efflux-mediated resistance.
-
Possible Cause 1: Involvement of a different efflux pump. The resistance may be mediated by a less common or novel efflux pump system.
-
Solution: Broaden your qRT-PCR analysis to include other known RND pumps in your organism of interest (e.g., oqxB in K. pneumoniae, or adeFGH and adeIJK in A. baumannii).[7][20] If results are still negative, consider transcriptomics (RNA-seq) to compare the global gene expression profiles of your resistant and susceptible isolates to identify upregulated transporters.
-
-
Possible Cause 2: Post-transcriptional regulation. The regulation of the pump may occur at the protein level, which would not be detected by qRT-PCR.
-
Solution: While more complex, proteomics could be used to compare the relative abundance of membrane proteins between your resistant and susceptible isolates.
-
Data Presentation
Table 1: Example Effects of Efflux Pump Inhibitors on this compound MIC in Resistant Isolates
| Organism | Efflux Pump | Inhibitor | This compound MIC (μg/mL) | This compound MIC with Inhibitor (μg/mL) | Fold Reduction | Reference(s) |
| Acinetobacter baumannii | AdeABC | PAβN | 16 | 4 | 4-fold | [5] |
| Acinetobacter baumannii | RND-type | CCCP | ≥4 | Varies (≥4-fold drop indicates activity) | ≥4-fold | [7] |
| Klebsiella pneumoniae | AcrAB | NMP | 4 - 8 | 0.25 - 1 | 4 to 16-fold | [17] |
| Escherichia fergusonii | RND-type | CCCP | 16 - 32 | 8 | 2 to 4-fold | [21] |
PAβN: Phenyl-Arginine-β-Naphthylamide; CCCP: Carbonyl Cyanide m-Chlorophenyl Hydrazine; NMP: 1-(1-naphthylmethyl)-piperazine.
Table 2: Example Overexpression of Efflux Pump Genes in this compound-Resistant Isolates
| Organism | Gene | Fold Increase in Expression (Compared to Susceptible Strain) | Reference(s) |
| Acinetobacter baumannii | adeB | 25-fold to 54-fold | [5] |
| Klebsiella pneumoniae | acrB | 5.3-fold to 64.5-fold | [16] |
| Klebsiella pneumoniae | ramA | 7.4-fold to 65.8-fold | [16] |
| Escherichia coli | acrB | ~1.7-fold to 6.4-fold | [9] |
Experimental Protocols
Protocol 1: this compound MIC Determination by Broth Microdilution
-
Preparation:
-
Prepare a stock solution of this compound powder in sterile deionized water.
-
Use cation-adjusted Mueller-Hinton Broth (MHB), prepared fresh (<12 hours old).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in MHB to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Add the diluted bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Efflux Pump Inhibition Assay
-
Preparation:
-
Prepare stock solutions of the desired efflux pump inhibitor (e.g., PAβN, CCCP, NMP).
-
Determine the sub-inhibitory concentration of the EPI that does not affect bacterial growth on its own.
-
-
Procedure:
-
Interpretation:
Protocol 3: Quantification of Efflux Pump Gene Expression by RT-qPCR
-
RNA Extraction:
-
Grow bacterial cultures (both test and susceptible control strains) to the mid-logarithmic phase.
-
Harvest the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qPCR:
-
Set up the qPCR reaction using a suitable master mix (e.g., SYBR Green), the synthesized cDNA, and primers specific for your target genes (acrB, adeB, etc.) and a housekeeping gene (e.g., 16S rRNA, rpoB) for normalization.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene in the resistant isolate compared to the susceptible control using the ΔΔCt method. The result is expressed as a fold change.
-
Mandatory Visualizations
Caption: Mechanism of an RND-type efflux pump (e.g., AcrAB-TolC).
Caption: Experimental workflow for investigating efflux-mediated resistance.
Caption: Logic of resistance via mutation in a repressor gene.
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. Frontiers | The this compound resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 3. Frontiers | Molecular mechanisms of this compound-resistance among Enterobacterales [frontiersin.org]
- 4. Molecular mechanisms of this compound-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of efflux pumps in reduced susceptibility to this compound in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetracycline and chloramphenicol exposure induce decreased susceptibility to this compound and genetic alterations in AcrAB-TolC efflux pump regulators in Escherichia coli and Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 10. AcrAB-TolC efflux pump overexpression and tet(A) gene mutation increase this compound resistance in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound Susceptibility and the Role of Efflux Pumps in this compound Resistance in KPC-Producing Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 13. Efflux-Mediated Resistance to this compound (GAR-936) in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | Acquisition of this compound Resistance by Carbapenem-Resistant Klebsiella pneumoniae Confers Collateral Hypersensitivity to Aminoglycosides [frontiersin.org]
- 17. This compound Susceptibility and the Role of Efflux Pumps in this compound Resistance in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bad bug, no test: this compound susceptibility testing challenges and way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. This compound resistance among carbapenem-resistant Klebsiella Pneumoniae: Clinical characteristics and expression levels of efflux pump genes | PLOS One [journals.plos.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Tigecycline Efficacy with Non-Antibiotic Adjuvants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve tigecycline efficacy through combination with non-antibiotic adjuvants.
Frequently Asked Questions (FAQs)
Q1: Why is my non-antibiotic adjuvant not showing a synergistic effect with this compound against my bacterial strain?
A1: Several factors could contribute to a lack of synergy. Consider the following:
-
Mechanism of Resistance: The bacterial strain's primary mechanism of this compound resistance is crucial. Adjuvants often target specific resistance pathways. For example, an efflux pump inhibitor will have minimal effect if the primary resistance mechanism is ribosomal modification.[1][2][3] It is essential to characterize the resistance profile of your test organism.
-
Adjuvant Concentration: The concentration of the adjuvant is critical. A dose-response experiment is necessary to determine the optimal, sub-inhibitory concentration of the adjuvant that produces the maximum synergistic effect without exhibiting significant antibacterial activity on its own.
-
Bacterial Species Specificity: The effectiveness of an adjuvant can be species-specific. For instance, an adjuvant that works well against Klebsiella pneumoniae may not be effective against Acinetobacter baumannii.[4][5]
-
Experimental Conditions: Factors such as the growth medium, pH, and incubation time can influence the interaction between this compound and the adjuvant. Ensure your experimental conditions are consistent and optimized.
Q2: I am observing inconsistent results in my checkerboard assays. What could be the cause?
A2: Inconsistent checkerboard assay results can be frustrating. Here are some common causes and troubleshooting tips:
-
Inoculum Preparation: Ensure a standardized and consistent inoculum density. Variations in the starting bacterial concentration can significantly impact the Minimum Inhibitory Concentration (MIC) values.
-
Pipetting Accuracy: Checkerboard assays involve numerous dilutions. Small pipetting errors can be magnified, leading to inconsistent results. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Evaporation from the wells at the edge of the microtiter plate can concentrate the compounds and affect bacterial growth. To mitigate this, you can fill the outer wells with sterile saline or media and not use them for experimental data.
-
Reading the MIC: The interpretation of the MIC endpoint should be consistent. Use a standardized method for determining growth inhibition, such as visual inspection by two independent researchers or using a microplate reader.
Q3: How can I determine if my adjuvant is inhibiting an efflux pump?
A3: An ethidium bromide (EtBr) efflux assay is a common method to investigate efflux pump inhibition.[1][6] This assay measures the accumulation of EtBr, a fluorescent substrate of many efflux pumps, within the bacterial cells. An effective efflux pump inhibitor will block the expulsion of EtBr, leading to increased intracellular fluorescence.
Q4: Can the combination of this compound and a non-antibiotic adjuvant prevent the emergence of resistance?
A4: Some studies suggest that combination therapy can reduce the emergence of this compound-resistant mutants.[7] This is often assessed through time-kill assays over an extended period (e.g., 24 hours) or by multi-passage resistance selection studies. The presence of the adjuvant can create a selective pressure that makes it more difficult for resistant mutants to arise.
Troubleshooting Guides
Problem: Unexpected Antagonism between this compound and Adjuvant
| Possible Cause | Troubleshooting Step |
| Chemical Interaction | Investigate potential chemical interactions between this compound and the adjuvant under your experimental conditions. This can be assessed using techniques like HPLC. |
| Off-Target Effects of Adjuvant | The adjuvant might be inducing a bacterial stress response that counteracts the effect of this compound. Consider performing transcriptomic or proteomic analysis to understand the global cellular response to the adjuvant. |
| Competition for Uptake | The adjuvant and this compound may compete for the same entry mechanism into the bacterial cell. This can be investigated using radiolabeled compounds or by assessing uptake in the presence and absence of each compound. |
Problem: High Variability in in vivo Animal Model Results
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch | The adjuvant and this compound may have different PK/PD profiles, leading to suboptimal concentrations at the site of infection. Conduct PK studies for both compounds individually and in combination in your animal model. |
| Animal Model Suitability | The chosen animal model may not accurately reflect the human infection. For example, a simple invertebrate model like Galleria mellonella is useful for initial screening, but a mammalian model is necessary for more complex infections.[4][5][8] |
| Infection Severity and Timing of Treatment | The bacterial load at the time of treatment initiation can significantly impact efficacy. Standardize the infection protocol and the timing of the first dose. |
Data Presentation
Table 1: Synergistic Activity of this compound with Non-Antibiotic Adjuvants against Resistant Bacteria
| Adjuvant | Bacterial Species | Resistance Mechanism | Fold Reduction in this compound MIC | Reference |
| ML-7 | Klebsiella pneumoniae | Efflux pump overexpression (mutations in ramR, acrR, or macB) | Not explicitly quantified as fold reduction, but combination completely inhibited growth. | [1][6] |
| N-acetylcysteine (NAC) | Acinetobacter baumannii | Biofilm formation | Not explicitly quantified as fold reduction, but synergistic bactericidal effect observed. | [9] |
| Usnic Acid | Acinetobacter baumannii | Efflux pump (AdeB) overexpression | Reduction in MIC detected in 22.3% of isolates. | [10] |
| Phenyl-arginine-β-naphthylamide (PABN) | Acinetobacter baumannii | Efflux pump (AdeABC) overexpression | 4-fold | [11][12] |
| EDTA | Pseudomonas aeruginosa | Not specified | Decrease in MIC observed. | [13] |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Combination | Animal Model | Bacterial Strain(s) | Outcome | Reference |
| This compound + Colistin | Galleria mellonella | Carbapenem-resistant E. coli, K. pneumoniae, Enterobacter spp. | Significantly higher survival rates compared to monotherapy (P < 0.01). | [4][5][8] |
| This compound + Aminoglycosides | Rat tissue-cage infection model | Carbapenem-resistant K. pneumoniae | Better therapeutic effectiveness than monotherapy. | [7][14] |
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to assess the synergistic activity of two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the non-antibiotic adjuvant in a suitable solvent.
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB).
-
Culture the bacterial strain overnight and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of both compounds. Typically, serial two-fold dilutions of this compound are made along the x-axis, and serial two-fold dilutions of the adjuvant are made along the y-axis.
-
Add the standardized bacterial inoculum to each well.
-
Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with each compound alone to determine their individual MICs.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Adjuvant in combination / MIC of Adjuvant alone)
-
Interpret the FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Ethidium Bromide (EtBr) Efflux Assay
This assay measures the activity of efflux pumps.
-
Preparation of Cells:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the same buffer to a specific optical density.
-
-
Loading with EtBr:
-
Add EtBr to the cell suspension at a final concentration that allows for a detectable fluorescent signal.
-
Incubate the mixture to allow for EtBr to enter the cells.
-
-
Efflux Measurement:
-
Add glucose to energize the cells and initiate efflux.
-
In the test samples, add the non-antibiotic adjuvant (potential efflux pump inhibitor) at the desired concentration.
-
Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates EtBr efflux.
-
-
Data Analysis:
-
Compare the rate of fluorescence decrease in the presence and absence of the adjuvant. A slower rate of decrease in the presence of the adjuvant suggests inhibition of efflux.
-
Visualizations
Caption: Experimental workflow for evaluating non-antibiotic adjuvants for this compound.
Caption: Mechanism of synergy via efflux pump inhibition.
Caption: Troubleshooting flowchart for lack of synergy.
References
- 1. A Novel this compound Adjuvant ML-7 Reverses the Susceptibility of this compound-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of this compound-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro and in vivo activities of this compound-colistin combination therapies against carbapenem-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel this compound Adjuvant ML-7 Reverses the Susceptibility of this compound-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro effects of N-acetylcysteine alone and combined with this compound on planktonic cells and biofilms of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. This compound Efflux as a Mechanism for Nonsusceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced in vitro activity of this compound in the presence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Tigecycline's Role in Combating Multidrug-Resistant Acinetobacter baumannii: A Comparative Efficacy Guide
An objective analysis of tigecycline versus other antibiotics in treating infections caused by multidrug-resistant (MDR) Acinetobacter baumannii, supported by clinical and experimental data.
In the ongoing battle against antibiotic resistance, multidrug-resistant Acinetobacter baumannii (MDR A. baumannii) has emerged as a critical threat, particularly in healthcare settings. This resilient pathogen is a frequent cause of hospital-acquired pneumonia, bloodstream infections, and urinary tract infections, often in critically ill patients. With limited therapeutic options available, clinicians and researchers are continually evaluating the efficacy of various antibiotics. This guide provides a comprehensive comparison of this compound with other key antibiotics used to treat MDR A. baumannii infections, focusing on clinical efficacy, microbiological outcomes, and safety profiles, supported by data from comparative studies.
Executive Summary
This compound, a glycylcycline antibiotic, demonstrates in vitro activity against a broad spectrum of bacteria, including MDR A. baumannii. However, its clinical efficacy, particularly in severe infections like pneumonia, remains a subject of debate. This guide synthesizes data from multiple studies to compare this compound-based regimens with colistin-based and sulbactam-based therapies.
Overall findings suggest that while this compound may offer a comparable clinical success rate to colistin in some instances, it is often associated with lower microbiological eradication rates and, in some studies, higher mortality.[1][2][3] The choice of antibiotic therapy is complex and must consider the specific clinical scenario, local resistance patterns, and patient-specific factors. Combination therapy is frequently employed to enhance efficacy and mitigate the development of further resistance.
Comparative Efficacy of this compound
The following sections provide a detailed comparison of this compound with colistin and sulbactam, two of the most common alternative treatments for MDR A. baumannii infections.
This compound versus Colistin
Colistin, a polymyxin antibiotic, has been a cornerstone of therapy for MDR Gram-negative infections. However, concerns regarding its nephrotoxicity and suboptimal lung penetration have prompted the search for alternatives.[4] this compound has been considered one such alternative.
A retrospective study comparing this compound-based and colistin-based therapies for MDR A. baumannii pneumonia in critically ill patients found comparable clinical success rates (47% for this compound vs. 48% for colistin).[5][6] Notably, nephrotoxicity was significantly higher in the colistin group (20% vs. 0% in the this compound group).[5][6] However, another matched cohort study reported a significantly higher mortality rate in the this compound group compared to the colistin group (60.7% vs. 44.0%).[4] A 2023 systematic review and meta-analysis echoed these concerns, indicating that while the overall efficacy of this compound-based regimens was similar to colistin-based ones, they were associated with a higher mortality rate and lower microbiological eradication.[2]
Table 1: Clinical Outcomes of this compound vs. Colistin for MDR A. baumannii Pneumonia
| Outcome | This compound-Based Therapy | Colistin-Based Therapy | Reference |
| Clinical Success Rate | 47% | 48% | [5][6] |
| 30-Day Mortality | 60.7% | 44.0% | [4] |
| Microbiological Eradication | Lower than Colistin | Higher than this compound | [2] |
| Nephrotoxicity | 0% - 2.4% | 9.5% - 20% | [4][5][6] |
This compound versus Sulbactam
Sulbactam, a β-lactamase inhibitor, possesses intrinsic bactericidal activity against Acinetobacter species. It is often used in combination with other antibiotics.
A retrospective study comparing this compound-based and sulbactam-based treatments for pneumonia caused by MDR Acinetobacter calcoaceticus-Acinetobacter baumannii (Acb) complex found identical clinical resolution rates of 66.7% for both groups.[7] However, the sulbactam group demonstrated a significantly higher rate of microbiological eradication (63.5% vs. 33.3%).[7] The mortality rate during treatment was not statistically different between the two groups (25.0% for this compound vs. 17.9% for sulbactam).[7]
Combination therapy appears to be a promising strategy. One study found that combining this compound with sulbactam significantly improved outcomes in patients with severe MDR A. baumannii pneumonia, leading to a reduced mortality rate.[8]
Table 2: Clinical Outcomes of this compound vs. Sulbactam for MDR A. baumannii Pneumonia
| Outcome | This compound-Based Therapy | Sulbactam-Based Therapy | Reference |
| Clinical Resolution Rate | 66.7% | 66.7% | [7] |
| Microbiological Eradication | 33.3% | 63.5% | [7] |
| Mortality During Treatment | 25.0% | 17.9% | [7] |
Experimental Protocols
The data presented in this guide are derived from various clinical studies. The general methodologies employed in these comparative studies are outlined below.
Study Design and Patient Population
Most of the cited studies are retrospective cohort analyses.[4][5][7] Patients included were typically adults admitted to intensive care units (ICUs) with a confirmed diagnosis of pneumonia caused by MDR A. baumannii.[4][5] The diagnosis of pneumonia was often based on clinical criteria, such as new or progressive pulmonary infiltrates on chest radiography, and at least two of the following: fever or hypothermia, leukocytosis or leukopenia, and purulent tracheobronchial secretions.
Treatment Regimens
-
This compound: A standard dosing regimen of a 100 mg loading dose, followed by 50 mg every 12 hours was commonly used.[9]
-
Colistin: Dosing was often based on renal function, with a loading dose followed by maintenance doses.[2]
-
Sulbactam: Administered intravenously, often as part of a combination regimen. Doses could be adjusted based on the severity of the infection.
Outcome Measures
-
Clinical Response: Assessed at the end of therapy, typically defined as the resolution of signs and symptoms of pneumonia.
-
Microbiological Eradication: Determined by the absence of A. baumannii in subsequent cultures from the initial site of infection.
-
Mortality: Usually assessed at 30 days (30-day mortality) or at the end of the hospital stay (in-hospital mortality).
-
Adverse Events: Primarily focused on nephrotoxicity for colistin, defined as a significant increase in serum creatinine or a decrease in creatinine clearance.
Visualizing the Treatment Landscape
The following diagrams illustrate the comparative efficacy and a general workflow for treatment decisions in MDR A. baumannii infections.
Caption: Comparative Efficacy of this compound vs. Colistin and Sulbactam.
Caption: General Workflow for Antibiotic Selection in MDR A. baumannii Pneumonia.
Conclusion
The treatment of MDR A. baumannii infections presents a significant clinical challenge. While this compound has demonstrated in vitro activity against this pathogen, its clinical application requires careful consideration. The available evidence suggests that this compound-based regimens may not be superior to colistin or sulbactam-based therapies, particularly concerning microbiological eradication and, in some analyses, patient mortality.
The decision to use this compound should be made on a case-by-case basis, weighing the potential benefits against the risks. It may be a viable option in patients with contraindications to other agents, such as pre-existing renal dysfunction where colistin use is a concern. Combination therapy, including regimens with sulbactam, appears to be a promising approach to improve clinical outcomes. Further well-designed, randomized controlled trials are needed to definitively establish the optimal treatment strategy for infections caused by MDR A. baumannii.
References
- 1. Efficacy and safety of this compound in treatment of pneumonia caused by MDR Acinetobacter baumannii: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound-Containing Regimens and Multi Drug-Resistant Acinetobacter baumannii: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of this compound-based versus colistin- based therapy for treatment of pneumonia caused by multidrug-resistant Acinetobacter baumannii in a critical setting: a matched cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparable Efficacy of this compound versus Colistin Therapy for Multidrug-Resistant and Extensively Drug-Resistant Acinetobacter baumannii Pneumonia in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. This compound-based versus sulbactam-based treatment for pneumonia involving multidrug-resistant Acinetobacter calcoaceticus-Acinetobacter baumannii complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulbactam combined with this compound improves outcomes in patients with severe multidrug-resistant Acinetobacter baumannii pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical outcomes of this compound in the treatment of multidrug-resistant Acinetobacter baumannii infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Tigecycline and Omadacycline against specific pathogens
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial agents, the tetracycline class continues to evolve, offering new hope against multi-drug resistant (MDR) pathogens. Tigecycline, a glycylcycline, and omadacycline, an aminomethylcycline, represent two significant advancements. This guide provides a detailed, data-driven comparison of their in vitro and in vivo activities against a panel of clinically significant bacteria, alongside a thorough examination of their mechanisms of action and resistance. Experimental protocols for key assays are also provided to aid in research and development.
In Vitro Activity: A Comparative Analysis
The in vitro potency of this compound and omadacycline has been extensively evaluated against a broad spectrum of pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.
Gram-Positive Pathogens
| Pathogen | Antibiotic | No. of Isolates | MIC | MIC |
| Staphylococcus aureus | This compound | 1,017 | 0.12 | 0.25 |
| Omadacycline | 1,017 | 0.5 | 1 | |
| Streptococcus pneumoniae | This compound | 6,253 | 0.03 | 0.06 |
| Omadacycline | 6,253 | 0.06 | 0.06 | |
| Enterococcus faecium | This compound | 224 | 0.125 | 0.25 |
| Omadacycline | 224 | 0.25 | 0.5 | |
| Enterococcus faecalis (Vancomycin-Resistant) | This compound | 26 | - | 100% Susceptible |
| Omadacycline | 26 | - | 7.6% Susceptible |
Against Staphylococcus aureus, this compound demonstrates greater potency with four-fold lower MICngcontent-ng-c4139270029="" class="ng-star-inserted">50 and MIC90 values compared to omadacycline[1][2]. For Streptococcus pneumoniae, both agents exhibit potent activity, with this compound showing a slightly lower MIC50. In the case of Enterococcus faecium, this compound also shows a two-fold lower MIC50 and MIC90 than omadacycline[3]. A study on vancomycin-resistant Enterococcus faecalis indicated a significantly higher percentage of isolates were susceptible to this compound compared to omadacycline[4].
Gram-Negative Pathogens
| Pathogen | Antibiotic | No. of Isolates | MIC | MIC |
| Escherichia coli | This compound | - | - | - |
| Omadacycline | - | - | 2 | |
| Klebsiella pneumoniae | This compound | - | - | - |
| Omadacycline | - | - | 8 | |
| Carbapenem-Resistant Acinetobacter baumannii (CRAB) | This compound | - | - | 2 |
| Omadacycline | - | - | 4 | |
| Bacteroides fragilis group | This compound | 831 | - | 8 |
| Omadacycline | 21 | 0.5 | 4 |
Direct comparative MIC50 and MIC90 data for this compound against specific E. coli and K. pneumoniae isolates were not available in the reviewed literature. However, for omadacycline, the MIC90 against E. coli was 2 µg/mL and against K. pneumoniae was 8 µg/mL[5]. One study noted that against carbapenem-resistant K. pneumoniae, this compound was the most active tetracycline[6]. In a study on carbapenem-resistant Acinetobacter baumannii (CRAB), this compound had a lower MIC90 than omadacycline[7]. For the anaerobic Bacteroides fragilis group, this compound had an MIC90 of 8 µg/mL against a large collection of isolates[8], while a smaller study on B. fragilis specifically showed an omadacycline MIC90 of 4 µg/mL[6].
Mechanism of Action and Resistance
This compound and omadacycline share a common mechanism of action, inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. However, their structural differences play a crucial role in overcoming common tetracycline resistance mechanisms.
dot
Resistance to tetracyclines primarily arises from two mechanisms: efflux pumps that actively transport the drug out of the bacterial cell, and ribosomal protection proteins that dislodge the antibiotic from its binding site. The chemical modifications of this compound and omadacycline provide them with the ability to evade these mechanisms to varying degrees. Omadacycline's modifications at the C-7 and C-9 positions of the tetracycline D-ring are designed to circumvent both efflux pumps and ribosomal protection[6].
dot
In Vivo Efficacy
Animal models provide crucial insights into the potential clinical efficacy of antimicrobial agents. In a murine intraperitoneal infection model, a single intravenous dose of omadacycline demonstrated potent efficacy against S. pneumoniae, E. coli, and S. aureus, including strains with tetracycline resistance determinants[9]. Specifically, the 50% effective dose (ED50) for E. coli was 2.02 mg/kg[9]. Another study in a murine thigh infection model found omadacycline to be slightly more potent than this compound against both neutropenic and normal mice[3]. A study on carbapenem-resistant Gram-negative bacilli causing severe pneumonia in a retrospective cohort of human patients found that omadacycline had a significantly higher clinical efficacy rate (72.09%) compared to this compound (43.24%)[7].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Based on CLSI M07-A10)
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound and omadacycline against aerobic bacteria.
dot
Materials:
-
This compound and Omadacycline analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and omadacycline in an appropriate solvent as recommended by the manufacturer.
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB to achieve concentrations twice the final desired test concentrations.
-
Dispensing Antibiotics: Dispense 50 µL of each twofold antibiotic dilution into the wells of a 96-well microtiter plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This protocol describes a method to assess the bactericidal or bacteriostatic activity of this compound and omadacycline over time.
dot
Materials:
-
This compound and Omadacycline
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial isolate
-
Sterile culture tubes
-
Shaking incubator
-
Sterile dilution tubes (e.g., containing phosphate-buffered saline)
-
Appropriate agar plates
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: Grow the test organism in broth to the logarithmic phase of growth.
-
Assay Setup: Prepare a series of tubes containing broth with the desired concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in a suitable diluent. Plate a specific volume of each dilution onto appropriate agar plates.
-
Incubation of Plates: Incubate the plates at 37°C for 18-24 hours or until colonies are clearly visible.
-
Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the CFU/mL for each time point and antibiotic concentration. Plot the log
10CFU/mL against time to generate time-kill curves. A ≥3-log10reduction in CFU/mL is typically considered bactericidal activity.
Conclusion
Both this compound and omadacycline are potent antibiotics with broad-spectrum activity, including against many resistant pathogens. The choice between these two agents may depend on the specific pathogen, its resistance profile, and the site of infection. This compound generally exhibits greater in vitro potency against S. aureus and Enterococcus species. Omadacycline has demonstrated comparable activity against S. pneumoniae and shows promise in in vivo models and clinical settings against certain Gram-negative infections. The detailed experimental protocols provided in this guide serve as a foundation for further comparative studies, which are essential for optimizing the use of these valuable therapeutic agents in the ongoing battle against antimicrobial resistance.
References
- 1. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 2. Antibiotic Kill Curve [sigmaaldrich.com]
- 3. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. DSpace [helda.helsinki.fi]
- 6. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Tigecycline and Other Tetracycline-Class Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tigecycline's performance against other tetracycline-class antibiotics, with a focus on cross-resistance mechanisms supported by experimental data.
Introduction
This compound, a glycylcycline and a derivative of minocycline, represents a significant advancement in the tetracycline class of antibiotics. Its unique chemical structure, featuring a 9-t-butylglycylamido moiety, allows it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][2][3] This modification enhances its binding affinity to the bacterial 30S ribosomal subunit, disrupting protein synthesis more effectively than its predecessors.[4] This guide delves into the comparative efficacy of this compound and other tetracyclines, the molecular underpinnings of cross-resistance, and the experimental methodologies used to evaluate these phenomena.
Comparative In Vitro Activity
The in vitro activity of this compound compared to other tetracyclines is a crucial indicator of its efficacy, particularly against resistant strains. The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the comparative potency of these antibiotics against different bacterial species. A lower MIC value indicates greater antibiotic potency.
| Bacterial Species | Resistance Mechanism/Strain Type | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Reference |
| Escherichia coli | Tetracycline-Susceptible | 0.5 (MIC₉₀) | - | - | - | [5] |
| Escherichia coli | Tetracycline-Resistant (harboring tet determinants) | 0.5 (MIC₉₀) | - | - | - | [5] |
| Staphylococcus aureus | ATCC 29213 (Quality Control) | 0.03 - 0.12 | 0.25 - 1 | 0.06 - 0.5 | 0.12 - 0.5 | [6] |
| Staphylococcus aureus | Clinical Isolates | 0.06 (MIC₅₀), 0.12 (MIC₉₀) | - | - | - | [7] |
| Rapidly Growing Mycobacteria (RGM) | Tetracycline-Susceptible & Resistant | ≤0.12 - 0.25 | >8 (for resistant strains) | - | - | [6] |
| Burkholderia cepacia complex | Clinical Isolates | 2 (MIC₉₀) | - | 2 (MIC₉₀) | - | [8] |
| Enterobacteriaceae | Tetracycline-Resistant | - | ≥16 | - | - | [9] |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mechanisms of Resistance and Cross-Resistance
Understanding the molecular mechanisms of resistance is fundamental to appreciating the advantages of this compound. The primary mechanisms conferring resistance to traditional tetracyclines are efflux pumps and ribosomal protection.
Efflux Pumps
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly AcrAB-TolC, plays a significant role in resistance to multiple drugs, including tetracyclines.[2][4] While overexpression of AcrAB can lead to decreased susceptibility to this compound, this compound's bulky side chain hinders its recognition and extrusion by many common tetracycline-specific efflux pumps of the Major Facilitator Superfamily (MFS), such as Tet(A) and Tet(B).[4][5] However, some studies have shown that overexpression of Tet(A) can decrease sensitivity to this compound.[4]
Ribosomal Protection Proteins (RPPs)
Ribosomal protection proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume.[9][10] this compound's enhanced affinity for the 30S ribosomal subunit, approximately five times stronger than that of tetracycline, makes it less susceptible to displacement by these protective proteins.[4][5] While this compound is generally effective against bacteria harboring tet(M), some studies have identified mutations in tet(M) that can lead to reduced this compound susceptibility.[1][10]
Enzymatic Inactivation
A third, less common mechanism of tetracycline resistance involves enzymatic modification of the antibiotic. The tet(X) genes encode a flavin-dependent monooxygenase that can inactivate all tetracyclines, including this compound.[1] The emergence and spread of these genes on mobile genetic elements pose a potential threat to the long-term efficacy of this compound.[1]
Visualizing Resistance Mechanisms
The following diagrams illustrate the key mechanisms of tetracycline resistance and how this compound can circumvent them.
References
- 1. Frontiers | The this compound resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 2. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanisms of this compound-resistance among Enterobacterales [frontiersin.org]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of the In Vitro Activity of the Glycylcycline this compound (Formerly GAR-936) with Those of Tetracycline, Minocycline, and Doxycycline against Isolates of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and this compound against clinical Staphylococcus aureus isolates [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Presence of Tetracycline Resistance Determinants and Susceptibility to this compound and Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of Tetracycline Resistance Proteins To Evolve this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacodynamics of Tigecycline and Minocycline
A Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial chemotherapy, tetracycline-class antibiotics have long been a cornerstone in combating a wide array of bacterial infections. Among these, minocycline, a second-generation tetracycline, and its glycylcycline derivative, tigecycline, are of significant interest due to their broad-spectrum activity, including efficacy against multidrug-resistant (MDR) pathogens. This guide provides a detailed comparative analysis of the pharmacodynamics of this compound and minocycline, supported by experimental data, to inform research and development in infectious diseases.
Mechanism of Action: A Tale of Two Tetracyclines
Both minocycline and this compound exert their antibacterial effect by inhibiting protein synthesis in bacteria.[1][2][3][4][5][6] They achieve this by binding to the 30S ribosomal subunit, which effectively blocks the entry of aminoacyl-tRNA molecules into the A site of the ribosome.[3][7] This action prevents the incorporation of amino acids into the growing peptide chain, leading to a bacteriostatic effect where bacterial growth and replication are halted.[2][4][5]
While sharing a core mechanism, this compound possesses a key structural modification—a glycylamido moiety attached to the 9-position of the minocycline core.[3][8] This structural addition allows this compound to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[3][8] Consequently, this compound often retains activity against bacteria that have developed resistance to minocycline and other tetracyclines.[9] In fact, studies have shown that this compound binds to the 70S ribosome with a significantly higher affinity—5-fold greater than minocycline and over 100-fold greater than tetracycline.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Articles [globalrx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Minocycline - Wikipedia [en.wikipedia.org]
- 6. Minocycline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Navigating the Anaerobic Frontier: A Comparative Guide to Tigecycline MIC Breakpoint Validation
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of antimicrobial resistance necessitates a thorough understanding of antibiotic efficacy. This guide provides an objective comparison of tigecycline's performance against anaerobic bacteria, supported by experimental data and detailed methodologies. We delve into the critical validation of Minimum Inhibitory Concentration (MIC) breakpoints, offering a comprehensive resource for laboratory and clinical research.
Performance Snapshot: this compound vs. Comparators Against Anaerobic Bacteria
This compound generally demonstrates potent in vitro activity against a broad spectrum of anaerobic bacteria.[1][2][3][4] The U.S. Food and Drug Administration (FDA) has established a susceptibility breakpoint for this compound against anaerobes at ≤4 µg/mL.[1][2] The European Committee on Antimicrobial Susceptibility Testing (EUCAST), however, does not currently provide a specific breakpoint for anaerobic bacteria, citing a lack of correlation between MIC values, pharmacokinetic/pharmacodynamic data, and clinical outcomes.[5]
The following tables summarize the comparative in vitro activity of this compound and other antimicrobial agents against common anaerobic isolates.
Table 1: this compound MIC Distribution for Anaerobic Bacteria
| Organism Group | N | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible (FDA Breakpoint ≤4 mg/L) |
| Gram-positive anaerobes | - | 0.06 - 0.25 | - | - |
| Gram-negative anaerobes | - | 0.06 - 1 | - | - |
| Bacteroides fragilis group | 467 | 0.5 | 1 | 98.7% |
| Prevotella spp. | 168 | 0.12 | 0.5 | 100% |
| Unusual Anaerobic Strains | 396 | ≤1 (for 395/396 strains) | - | 99.7% |
Data compiled from the this compound Evaluation and Surveillance Trial (T.E.S.T.) and other in vitro studies.[4][6][7]
Table 2: Comparative Susceptibility of Anaerobic Isolates to Various Antimicrobials
| Antimicrobial Agent | Bacteroides fragilis group (%S) | Prevotella spp. (%S) | Gram-Positive Anaerobes (%S) |
| This compound | 98.7% | 100% | High |
| Meropenem | 97.4% | 100% | High |
| Piperacillin-tazobactam | 99.8% | 100% | High |
| Metronidazole | 99.8% | 98.2% | Variable |
| Clindamycin | 22.1% - 48.1% (resistance) | 10.9% - 32.2% (resistance) | Variable |
| Cefoxitin | 84.8% | 98.2% | - |
%S denotes the percentage of susceptible isolates. Breakpoints used for interpretation are based on EUCAST or CLSI guidelines where available.[6][7]
Experimental Protocols: Methodologies for MIC Determination
Accurate and reproducible MIC determination is fundamental to validating antimicrobial breakpoints. The following protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
This is the reference method for susceptibility testing of anaerobic bacteria.[8][9]
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is prepared.[4] Serial twofold dilutions of this compound are incorporated into the molten agar before pouring into petri dishes.
-
Inoculum Preparation: Anaerobic isolates are grown on supplemented Brucella agar for 24-48 hours. Colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is applied to the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: Plates are incubated in an anaerobic atmosphere at 37°C for 48 hours.[3][8]
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Quality Control: Reference strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 are included in each run to ensure the accuracy of the results.[3][8]
Broth Microdilution Method
While less common for anaerobes, broth microdilution can also be utilized.
-
Media Preparation: A suitable anaerobic broth medium, such as Brucella broth supplemented with hemin and vitamin K1, is used. Serial twofold dilutions of this compound are prepared in the broth in microtiter plates.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated in an anaerobic environment at 37°C for 48 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity.
Etest®
The Etest® (bioMérieux) provides a gradient of a single antimicrobial agent on a plastic strip.
-
Inoculum Preparation and Plating: A standardized suspension of the anaerobic isolate is swabbed onto the surface of a supplemented Brucella agar plate.
-
Strip Application: The Etest® strip is applied to the surface of the inoculated agar.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 48 hours.
-
Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. Studies have shown good essential agreement between Etest and reference methods for this compound against anaerobes.[10]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining and validating this compound MIC breakpoints for anaerobic bacteria.
Caption: Experimental Workflow for MIC Determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative In Vitro Susceptibilities of 396 Unusual Anaerobic Strains to this compound and Eight Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of this compound and comparators against a European collection of anaerobes collected as part of the this compound Evaluation and Surveillance Trial (T.E.S.T.) 2010-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Validation and Reproducibility Assessment of this compound MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tigecycline: A Procedural Guide for Laboratory Professionals
The proper disposal of tigecycline is critical for ensuring personnel safety and environmental protection. As a potent antibiotic with specific hazard classifications, this compound and its associated waste must be managed according to stringent protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research environment.
Immediate Safety and Handling
This compound is classified as a hazardous substance. All personnel must adhere to the following safety precautions before handling the compound.
Hazard Identification:
-
Health Hazards: Causes serious eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1] It is imperative to prevent its release into the environment.[1]
Personal Protective Equipment (PPE): Before beginning any procedure involving this compound, researchers must wear the appropriate PPE:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: A dedicated lab coat or protective clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[3]
Core Disposal Principles
The disposal of this compound is governed by regulations for hazardous and pharmaceutical waste. The primary principle is to prevent environmental contamination and occupational exposure.
-
Do Not Drain Dispose: Under no circumstances should this compound waste be disposed of down the sink or in general trash.[1] This practice can lead to the contamination of waterways and the development of antibiotic-resistant bacteria.[4]
-
Segregate Waste: this compound waste must be segregated from non-hazardous laboratory waste at the point of generation.
-
Follow Institutional Guidelines: All disposal procedures must comply with federal, state, and local regulations, as well as the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[5]
-
Hazardous Drug Classification: this compound is considered a hazardous drug (HD), and its waste falls under specific handling categories, such as those outlined by the National Institute for Occupational Safety and Health (NIOSH).[5][6]
Operational Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for managing different forms of this compound waste generated in a laboratory setting.
Step 1: Identify and Segregate this compound Waste
Properly categorize all waste contaminated with this compound. This includes unused stock solutions, expired product, contaminated labware, and materials from spill cleanup.
Step 2: Dispose of According to Waste Type
Different types of this compound waste require distinct disposal pathways. The table below summarizes the appropriate procedures.
| Waste Type | Description | Disposal Procedure |
| Unused/Expired Product | Unopened vials, leftover powder, or unused stock solutions of this compound. | Collect in a designated hazardous chemical waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[6] |
| Trace-Contaminated Solids | Empty vials, used weigh boats, contaminated gloves, bench paper, and other disposable labware. | Place in a designated "Trace Hazardous Drug Waste" or "Chemotherapy Waste" container (often a yellow container).[6] This waste stream is typically incinerated by a specialized disposal facility. |
| Trace-Contaminated Sharps | Needles and syringes used to prepare or administer this compound solutions. | Dispose of immediately into a puncture-resistant sharps container designated for hazardous drug waste.[6] This container should also be clearly labeled as "Trace Hazardous Drug Waste." |
| Grossly Contaminated Waste | Items saturated with this compound solutions, such as from a spill (e.g., absorbent pads, heavily contaminated PPE). | This waste must be managed as hazardous chemical waste. Place all contaminated materials in a sealed, labeled hazardous waste container for disposal via your institution's EHS office.[2][3] |
Step 3: Spill Cleanup and Disposal
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Wear Appropriate PPE: Ensure you are wearing gloves, eye protection, and a lab coat. If the spill involves powder, respiratory protection is critical to avoid inhalation.[3]
-
Contain the Spill: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid creating dust.[3]
-
Clean the Area: Pick up all contaminated materials using scoops or forceps and place them into a sealable container.[2][3] Clean the spill area thoroughly with a suitable detergent and water.
-
Dispose of Waste: The sealed container with all cleanup materials must be labeled as "Hazardous Waste" and disposed of through your institution's EHS department.
Experimental Protocols
The disposal of this compound in a laboratory setting is not based on experimental protocols for chemical degradation but rather on established safety and regulatory procedures. Standard laboratory methods like autoclaving are not sufficient to degrade many antibiotics and should not be used as a primary disposal method for this compound waste.[4] All disposal must be handled through licensed hazardous waste management vendors to ensure compliance and environmental safety.[7]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. biocrick.com [biocrick.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. ph.health.mil [ph.health.mil]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Tigecycline
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds like Tigecycline is paramount. This guide provides essential, step-by-step safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound, a glycylcycline antibiotic, is classified as a hazardous drug and may cause skin and eye irritation, allergic skin reactions, and may have the potential to damage fertility or the unborn child.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure.
Quantitative Safety Data
The following table summarizes key quantitative data regarding the safe handling of this compound.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 70 mcg/m³ | [2] |
| Glove Recommendation | Nitrile or latex gloves | [2] |
| Gown Recommendation | Protective garment | [2] |
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following components are mandatory when handling this compound.
-
Gloves: Wear two pairs of chemotherapy-tested nitrile or latex gloves.[2][3] The inner glove should be worn under the cuff of the gown and the outer glove over the cuff.[4] Gloves should be changed regularly and immediately if they become contaminated or damaged.[4]
-
Gowns: A disposable, long-sleeved, solid-front gown made of a low-permeability fabric should be worn.[2][4] The gown should close in the back and have tight-fitting elastic or knit cuffs.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield should be worn to protect against splashes and aerosols.[5][6]
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95) should be used.[4][5]
Safe Handling and Disposal Workflow
Adherence to a standardized workflow is crucial for minimizing contamination risks. The following diagram outlines the key steps for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures
Preparation:
-
Designate a Controlled Area: All handling of this compound should occur in a designated area, such as a biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize the risk of aerosol generation and environmental contamination.
-
Assemble Supplies: Before beginning work, gather all necessary supplies, including the drug, diluents, sterile equipment, and appropriate waste containers.
-
Don PPE: Put on personal protective equipment in the following order: gown, respiratory protection (if needed), eye protection, and then two pairs of gloves.
Reconstitution and Use:
-
Reconstitute in a BSC: Reconstitution of the lyophilized powder should be performed within a BSC to contain any aerosols.[7][8] Use gentle swirling to dissolve the powder.[7][8]
-
Perform Procedures: Conduct all experimental work within the designated controlled area.
-
Spill Management: In the event of a spill, immediately cordon off the area and follow established spill cleanup procedures for hazardous drugs. Use a spill kit containing absorbent materials, cleaning agents, and appropriate PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7]
-
Contaminated Materials: All used vials, gloves, gowns, and other disposable materials that have come into contact with this compound should be placed in a clearly labeled, sealed hazardous waste container.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, eye protection, and respiratory protection (if used). The inner gloves should be the last item removed.
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. wsh.nhs.uk [wsh.nhs.uk]
- 8. pfizermedical.com [pfizermedical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
